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  • Product: 4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine
  • CAS: 78744-34-0

Core Science & Biosynthesis

Foundational

Crystallographic Profiling and Structural Dynamics of 4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine: A Technical Guide

Executive Summary & Pharmacophore Significance 4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine (CAS 78744-34-0) is a highly functionalized pyrimidine scaffold utilized extensively as a pivotal intermediate in the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine (CAS 78744-34-0) is a highly functionalized pyrimidine scaffold utilized extensively as a pivotal intermediate in the synthesis of novel therapeutic agents. The presence of the electron-withdrawing methylsulfonyl group at the C5 position, flanked by two reactive chlorine atoms at C4 and C6, and an electron-donating amine at C2, creates a highly polarized push-pull electronic system. This unique substitution pattern makes it a critical precursor for synthesizing diverse 1, which are actively explored for their kinase inhibitory and agrochemical properties[1].

Molecular Architecture & Conformational Analysis

Understanding the 3D spatial arrangement of this molecule is paramount for structure-based drug design (SBDD). Based on high-resolution Single-Crystal X-ray Diffraction (SCXRD) data of highly homologous pyrimidine derivatives—specifically 2 and3—the core structural features are defined as follows[2][3]:

  • Pyrimidine Ring Planarity : The central pyrimidine ring maintains strict planarity, with root-mean-square (r.m.s.) deviations for non-hydrogen atoms typically below 0.010 Å[2]. The sp² hybridization of the ring nitrogens enforces this rigidity.

  • Steric Constraints at C4/C5/C6 : The bulky chlorine atoms at C4 and C6 induce significant steric hindrance against the C5-methylsulfonyl group. This forces the sulfonyl oxygen atoms to adopt a staggered conformation relative to the pyrimidine plane to minimize electrostatic repulsion with the electronegative chlorine lone pairs.

  • C2-Amine Geometry : The exocyclic C2-amine nitrogen exhibits partial sp² character due to resonance delocalization of its lone pair into the electron-deficient pyrimidine ring. This planarity is critical for its function as a directional hydrogen-bond donor.

Crystallographic Data & Refinement Parameters

To provide a predictive and comparative framework for the solid-state behavior of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine, the following table synthesizes quantitative crystallographic parameters derived from standardized SCXRD analyses of its direct structural analogs[2][3].

Table 1: Comparative Crystallographic Data for 4,6-Dichloro-Pyrimidine Derivatives

Parameter4,6-Dichloro-5-methylpyrimidine5-Chloro-4,6-dimethoxypyrimidin-2-amineExpected Range for Target Compound
Crystal System MonoclinicMonoclinicMonoclinic / Triclinic
Space Group P2₁/cP2₁/nP2₁/c or P-1
a (Å) 7.463 (5)5.066 (3)6.5 – 8.0
b (Å) 7.827 (5)12.775 (8)10.0 – 13.0
c (Å) 11.790 (5)12.587 (8)11.5 – 15.0
β (°) 93.233 (5)94.060 (8)92.0 – 96.0
Volume (ų) 687.6 (7)812.5 (9)900 – 1100
Z (Molecules/Unit Cell) 444
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
Temperature (K) 293 K296 K100 K – 293 K
R[F² > 2σ(F²)] 0.0680.0597< 0.050

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD) Workflow

To achieve high-resolution structural data, the following self-validating experimental protocol is employed. The causality behind each step ensures maximum data integrity.

Step 1: Crystal Growth and Selection

  • Procedure : Dissolve 50 mg of the compound in a minimal volume of a binary solvent system (e.g., dichloromethane/hexane 1:1 v/v). Allow slow evaporation at 4°C over 72 hours.

  • Causality : Slow evaporation at low temperatures reduces the nucleation rate, favoring the growth of single, defect-free macroscopic crystals rather than microcrystalline twins.

  • Validation : Examine under a polarized light microscope. Extinction of light at specific rotation angles confirms the single-crystal nature.

Step 2: Crystal Mounting and Cryocooling

  • Procedure : Select a crystal (approx. 0.15 × 0.10 × 0.08 mm), coat it in paratone-N oil, and mount it on a MiTeGen cryoloop. Immediately transfer to the diffractometer under a steady stream of N₂ gas at 100–200 K.

  • Causality : The oil prevents solvent loss and atmospheric degradation. Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically enhances high-angle diffraction intensities.

Step 3: Data Collection

  • Procedure : Utilize a diffractometer equipped with a CCD or CMOS area detector and a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å)[2].

  • Causality : Mo Kα radiation is specifically chosen over Cu Kα to minimize severe X-ray absorption effects caused by the heavy chlorine and sulfur atoms in the molecule.

Step 4: Data Reduction and Absorption Correction

  • Procedure : Integrate frames using software like SAINT. Apply a multi-scan absorption correction (e.g., SADABS).

  • Validation : An internal agreement factor ( Rint​ ) of < 0.05 validates the consistency of the symmetrically equivalent reflections and the efficacy of the absorption correction.

Step 5: Structure Solution and Refinement

  • Procedure : Solve the phase problem using intrinsic phasing or direct methods (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Treat all non-hydrogen atoms anisotropically.

  • Causality : Refining on F2 rather than F utilizes all collected data (including weak/negative reflections), preventing statistical bias and improving the accuracy of the final model.

SCXRD_Workflow Cryst Crystal Growth (Slow Evaporation) Mount Crystal Mounting (Cryoloop, 200K) Cryst->Mount Diffract Data Collection (Mo Kα, λ=0.71073 Å) Mount->Diffract Reduce Data Reduction (SADABS/SAINT) Diffract->Reduce Solve Structure Solution (SHELXT/Direct Methods) Reduce->Solve Refine Refinement (SHELXL, Least-Squares) Solve->Refine

Step-by-step SCXRD workflow for pyrimidine derivatives.

Supramolecular Assembly & Intermolecular Interactions

The solid-state packing of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine is dictated by a competitive interplay of strong hydrogen bonds and weak dispersion forces.

Hydrogen Bonding Networks (Graph-Set Motifs) The 2-amine group acts as a potent bidentate hydrogen-bond donor, while the pyrimidine ring nitrogens and the sulfonyl oxygen atoms act as acceptors. In analogous 2-aminopyrimidine systems, molecules frequently self-assemble into centrosymmetric inversion dimers linked by pairs of N—H···N hydrogen bonds[3]. This specific arrangement encloses an R22​(8) ring motif, a highly stable supramolecular synthon recognized in crystal engineering[4]. The presence of the methylsulfonyl group introduces competing N—H···O interactions, potentially leading to extended 1D supramolecular chains or 2D sheets.

Halogen Bonding and π-π Stacking Beyond classical hydrogen bonding, the electron-deficient pyrimidine ring engages in face-to-face or offset π-π stacking interactions with adjacent molecules (centroid-to-centroid distances typically ~3.4–3.6 Å)[2]. Furthermore, the highly polarizable C-Cl bonds can participate in halogen bonding (C-Cl···O or C-Cl···π contacts), which acts as a secondary directional force stabilizing the 3D crystal lattice.

Supramolecular_Network MolA Pyrimidine Molecule A Motif1 R2,2(8) Motif (N-H...N / N-H...O) MolA->Motif1 H-bond Donor (Amine) Motif2 π-π Stacking (Face-to-Face) MolA->Motif2 Centroid Distance ~3.5Å MolB Pyrimidine Molecule B MolB->Motif1 H-bond Acceptor MolC Pyrimidine Molecule C MolC->Motif2 Offset Stacking

Supramolecular assembly driven by R2,2(8) hydrogen-bonding motifs and π-π stacking.

References

  • Synthesis of New 2-Amino-4-methylcyano-5-methylsulfonylpyrimidine Derivatives Source: Journal of the Korean Chemical Society URL:[Link]

  • Crystal structure of 4,6-dichloro-5-methylpyrimidine Source: Acta Crystallographica Section E: Crystallographic Communications URL:[Link]

  • The crystal structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine, C6H8ClN3O2 Source: Zeitschrift für Kristallographie - New Crystal Structures URL:[Link]

  • Hydrogen-bonding patterns in 2-amino-4,6-dimethoxypyrimidine–4-aminobenzoic acid (1/1) Source: Acta Crystallographica Section C URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic and Chemical Properties of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine

Introduction: Deconstructing a Complex Heterocycle The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] The subject of thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing a Complex Heterocycle

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] The subject of this guide, 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine, presents a fascinating case study in the interplay of substituent effects on a heterocyclic core. Its structure, featuring two reactive chlorine atoms, an electron-donating amino group, and a strongly electron-withdrawing methylsulfonyl group, suggests a rich and complex chemical profile.

This document serves as a predictive guide for researchers, offering insights into the anticipated thermodynamic and chemical characteristics of this molecule. By dissecting the contributions of each functional group to the pyrimidine ring, we can forecast its reactivity, stability, and key physical properties, thereby providing a robust framework for its synthesis, handling, and application in drug discovery and development.

Predicted Physicochemical and Thermodynamic Properties

The physical and thermodynamic properties of a molecule are critical for its application in pharmaceutical formulations and biological assays. The following properties for 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine are estimated based on data from related substituted pyrimidines.

Molecular Structure

The foundational structure of the target compound is depicted below, illustrating the key functional groups that dictate its chemical behavior.

Caption: Chemical structure of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine.

Tabulated Thermodynamic Data (Estimated)

The following table summarizes the predicted thermodynamic and physical properties. These values are extrapolated from compounds with similar structural motifs, such as 4,6-dichloropyrimidine and other substituted aminopyrimidines.

PropertyPredicted Value/RangeRationale and Key Considerations
Molecular Formula C₅H₄Cl₂N₄O₂SDerived from the chemical structure.
Molecular Weight 259.08 g/mol Calculated from the molecular formula.
Melting Point (°C) 180 - 200The presence of polar functional groups (amino, sulfonyl) and the rigid heterocyclic core suggests a relatively high melting point due to strong intermolecular forces. This is higher than the 65-67 °C of the parent 4,6-dichloropyrimidine, due to increased polarity and potential for hydrogen bonding.
Boiling Point (°C) > 350 (with decomposition)High boiling point is expected due to high molecular weight and polarity. Thermal decomposition is likely before boiling under atmospheric pressure.
Solubility Sparingly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF); Moderately soluble in alcohols (Ethanol, Methanol).The amino and sulfonyl groups can participate in hydrogen bonding, affording some water solubility. However, the chlorinated aromatic ring is hydrophobic. Solubility in polar aprotic solvents is expected to be good.
pKa (Amino Group) 2.5 - 4.0The amino group at the C2 position is expected to be weakly basic. The electron-withdrawing nature of the pyrimidine ring and the adjacent sulfonyl group will decrease its basicity compared to a typical arylamine.[2]

Chemical Properties and Reactivity Profile

The chemical behavior of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine is dominated by the electrophilic nature of the pyrimidine ring, which is significantly influenced by its substituents.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the two chlorine atoms and the potent electron-withdrawing sulfonyl group.[3] This makes the C4 and C6 positions highly susceptible to nucleophilic attack.

  • Regioselectivity: In 4,6-dichloropyrimidines, both the C4 and C6 positions are highly activated for SNAr.[3][4] The C2-amino group, being an electron-donating group, may slightly modulate the reactivity of the adjacent C4 and C6 positions. However, the overwhelming electronic influence of the two chlorine atoms and the C5-sulfonyl group is expected to render both positions highly electrophilic. The symmetrical nature of the chloro-substituents means that initial monosubstitution can occur at either C4 or C6.

  • Leaving Group Potential: The chlorine atoms are excellent leaving groups in SNAr reactions. Additionally, the methylsulfonyl group can also be displaced by strong nucleophiles, a reactivity pattern observed in other sulfonyl-substituted pyrimidines.[5][6] The relative reactivity will depend on the nucleophile and reaction conditions.

SNAr_Mechanism Start 4,6-dichloro-5-methylsulfonyl- pyrimidin-2-amine Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Start->Meisenheimer + Nu⁻ (Attack at C4/C6) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Monosubstituted Product Meisenheimer->Product - Cl⁻ (Elimination) Cl_ion Cl⁻

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Stability and Degradation

The compound is expected to be a stable crystalline solid under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation. Potential degradation pathways could involve hydrolysis of the chloro-substituents or reactions involving the sulfonyl group.

Experimental Protocols (Predictive)

The following protocols are proposed for the synthesis and characterization of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine, based on established methodologies for similar compounds.[7][8]

Proposed Synthesis Workflow

A plausible synthetic route would involve the functionalization of a pre-existing 2-amino-4,6-dichloropyrimidine core.

Synthesis_Workflow Start 2-Amino-4,6-dichloropyrimidine Step1 Chlorosulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate1 2-Amino-4,6-dichloropyrimidine- 5-sulfonyl chloride Step1->Intermediate1 Step2 Reduction to Sulfinate (e.g., Na₂SO₃) Intermediate1->Step2 Intermediate2 Sodium 2-amino-4,6-dichloropyrimidine- 5-sulfinate Step2->Intermediate2 Step3 Methylation (e.g., Methyl Iodide) Intermediate2->Step3 FinalProduct 4,6-dichloro-5-methylsulfonyl- pyrimidin-2-amine Step3->FinalProduct

Sources

Foundational

Solubility Profile of 4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine in Polar Aprotic Solvents

Executive Summary The compound 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine (CAS: 78744-34-0) is a highly functionalized pyrimidine derivative that serves as a critical building block in medicinal chemistry and agroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine (CAS: 78744-34-0) is a highly functionalized pyrimidine derivative that serves as a critical building block in medicinal chemistry and agrochemical development . The incorporation of a methylsulfone moiety is a widely adopted strategy in drug design to modulate lipophilicity, improve metabolic stability, and introduce strong hydrogen-bond acceptor interactions within target binding pockets .

However, the rigid, planar pyrimidine core combined with the electron-withdrawing dichloro substituents and the highly polar methylsulfonyl group creates a complex solvation challenge. Understanding its thermodynamic solubility profile in polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN)—is paramount for optimizing reaction conditions, purification workflows, and high-throughput biological screening assays. This guide provides a rigorous framework for evaluating and predicting the solubility of this compound based on solvation thermodynamics, alongside a self-validating experimental protocol.

Solvation Thermodynamics and Structural Profiling

To predict the solubility behavior of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine, we must deconstruct its structural features and map them against the physicochemical properties of the solvent matrix.

Pyrimidine Core & Dichloro Substituents: The aromatic ring promotes π

π stacking in the solid state, driving up the crystal lattice energy. The 4,6-dichloro groups are highly lipophilic and electron-withdrawing, increasing the molecule's reliance on dispersion forces ( δD​ ) for solvation.
  • 5-Methylsulfonyl Group: This functional group acts as a powerful hydrogen-bond acceptor. It requires a solvent with a high polarity parameter ( δP​ ) and a high dielectric constant to stabilize its strong dipole moment.

  • 2-Amine Group: The primary amine acts as a critical hydrogen-bond donor. Solvation of this group is the primary thermodynamic driver for dissolution.

  • Causality of Solvent Selection: Polar aprotic solvents are uniquely suited for this molecule. Unlike protic solvents (which self-associate and struggle to disrupt the compound's crystal lattice), polar aprotic solvents possess high Kamlet-Taft basicity ( β ) and polarity ( π∗ ) . The high β value allows the solvent to act as a potent hydrogen-bond acceptor for the 2-amine protons, while the lack of solvent hydrogen-bond donors prevents competitive desolvation of the methylsulfonyl group.

    Quantitative Solubility Data in Key Polar Aprotic Solvents

    The dissolution of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine can be modeled using Hansen Solubility Parameters (HSP) . By matching the dispersion ( δD​ ), polarity ( δP​ ), and hydrogen-bonding ( δH​ ) parameters of the solvent to the estimated HSP sphere of the solute, we can predict relative solubility.

    The table below summarizes the solvent parameters and the corresponding empirical solubility estimates at 25°C.

    SolventDispersion ( δD​ )Polarity ( δP​ )H-Bonding ( δH​ )Kamlet-Taft Basicity ( β )Estimated Solubility at 25°C (mg/mL)
    DMSO 18.416.410.20.76> 100 (Excellent)
    NMP 18.012.37.20.76> 80 (Very Good)
    DMF 17.413.711.30.69> 50 (Good)
    Acetonitrile 15.318.06.10.40< 20 (Poor)

    Data Synthesis: DMSO and NMP exhibit the highest solubility due to their superior Kamlet-Taft basicity ( β=0.76 ), which aggressively solvates the 2-amine group. Acetonitrile, despite its high polarity, lacks the necessary hydrogen-bond acceptor strength to disrupt the solute's intermolecular hydrogen bonding, resulting in significantly lower solubility.

    Experimental Protocol: High-Throughput Solubility Screening

    To accurately determine the thermodynamic solubility of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine, a standard shake-flask method is insufficient due to the risk of kinetic trapping and polymorphic transitions. The following protocol is designed as a self-validating system , ensuring that the measured solubility reflects true thermodynamic equilibrium.

    Step-by-Step Methodology
    • Solid Dispensing: Accurately weigh 50 mg of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine into a 2 mL glass HPLC vial.

    • Solvent Addition: Add 0.5 mL of the target polar aprotic solvent (e.g., DMSO). The system must contain an excess of solid to maintain a saturated state.

    • Thermal Cycling (The Causality): Seal the vial and subject it to thermal cycling (heat to 40°C for 2 hours, then cool to 25°C at a rate of 0.5°C/min, followed by isothermal shaking for 24 hours). Why? Heating breaks kinetic dissolution barriers and dissolves metastable polymorphs, while controlled cooling ensures that the most thermodynamically stable polymorph precipitates, preventing artificially inflated solubility readings.

    • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at exactly 25°C to separate the undissolved solid from the saturated supernatant.

    • Liquid Phase Quantification: Dilute an aliquot of the supernatant by a factor of 100 in a compatible diluent (e.g., 50:50 Water:Acetonitrile) and analyze via HPLC-UV at an appropriate wavelength (e.g., 254 nm) against a standard calibration curve.

    • Solid Phase Validation (The Self-Validation Check): Recover the residual solid from the bottom of the vial, dry it under a gentle stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Why? If the XRPD pattern of the residual solid differs from the starting material, a polymorphic transition or solvate formation (e.g., a DMSO-solvate) has occurred. The solubility value must then be explicitly reported for that specific solvate/polymorph, ensuring the scientific integrity of the data.

    Workflow Visualization

    Workflow Step1 Solid Dispensing 4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine Step2 Solvent Addition (DMSO, DMF, NMP, MeCN) Step1->Step2 Step3 Thermal Cycling & Equilibration (25°C ↔ 40°C, 24h) Step2->Step3 Step4 Phase Separation (Centrifugation, 10,000 rpm) Step3->Step4 Step5 Supernatant Analysis (HPLC-UV Quantification) Step4->Step5 Liquid Phase Step6 Solid Phase Validation (XRPD for Polymorph Check) Step4->Step6 Solid Phase End Thermodynamic Solubility Profile Step5->End Step6->End

    Fig 1: High-throughput thermodynamic solubility screening and self-validation workflow.

    Mechanistic Insights: Solute-Solvent Interactions

    The superior performance of DMSO in solvating this pyrimidine derivative is rooted in its molecular geometry and electronic distribution. The sulfoxide oxygen in DMSO is highly sterically accessible and carries a strong partial negative charge, making it an aggressive hydrogen-bond acceptor for the 2-amine protons of the solute. Simultaneously, the electron-deficient nature of the pyrimidine ring (exacerbated by the highly electronegative chlorine atoms and the methylsulfonyl group) engages in favorable dipole-dipole interactions with the polar core of the aprotic solvents.

    Acetonitrile, conversely, features a linear geometry where the nitrogen lone pair is less sterically accessible and less basic. This limits its ability to disrupt the strong intermolecular hydrogen-bonding networks present in the solid crystal lattice of the compound, leading to its poor performance as a primary solvent.

    References

    • PharmaBlock. "Application of Methylsulfone in Drug Discovery." PharmaBlock Whitepapers. Available at:[Link]

    • Jordan, A., Hall, C. G. J., Thorp, L. R., & Sneddon, H. F. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives." Chemical Reviews, 2022, 122(6), 6749-6794. Available at:[Link]

    • Abbott, S. "Designer Solvent Blends - Hansen Solubility Parameters." Hansen Solubility Parameters Official Site. Available at: [Link]

    Exploratory

    In Vitro Exploratory Studies of Novel Kinase Inhibitors Derived from 4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine

    Executive Summary The compound 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine (CAS 78744-34-0) represents a highly versatile and privileged scaffold in modern medicinal chemistry [1]. Pyrimidine-2-amines are well-establ...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The compound 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine (CAS 78744-34-0) represents a highly versatile and privileged scaffold in modern medicinal chemistry [1]. Pyrimidine-2-amines are well-established hinge-binding motifs that competitively occupy the ATP-binding pocket of various oncogenic kinases (e.g., ABL1, CDK4/6, JAK2) [2]. The incorporation of a 5-methylsulfonyl group introduces unique physicochemical advantages: it acts as a strong electron-withdrawing group that modulates the pKa of the 2-amino group, serves as a potent hydrogen-bond acceptor for the kinase DFG-motif, and significantly improves metabolic stability and aqueous solubility compared to traditional lipophilic substituents [3]. This whitepaper outlines the structural rationale, biochemical profiling, and self-validating cellular workflows required to evaluate novel kinase inhibitors derived from this core scaffold.

    Chemical Rationale & Scaffold Derivatization

    Causality of Design: The 4- and 6-positions of the pyrimidine ring are electronically activated by both the pyrimidine nitrogens and the strongly electron-withdrawing 5-methylsulfonyl group. This unique electronic environment allows for a highly regioselective first nucleophilic aromatic substitution (SNAr) with aliphatic or aromatic amines at room temperature. The remaining chloride can subsequently be displaced via a harsher SNAr or a transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce diverse aryl or heteroaryl groups. This orthogonal reactivity allows researchers to rapidly synthesize libraries that probe both the hinge region and the solvent-exposed specificity pockets of the target kinase.

    Synthesis A 4,6-dichloro-5-methylsulfonyl- pyrimidin-2-amine (Scaffold) B SNAr Reaction (Amine/Alcohol) A->B C Mono-substituted Intermediate B->C D Suzuki/Buchwald Coupling C->D E Final 4,6-Disubstituted Kinase Inhibitor D->E

    Figure 1: Two-step orthogonal functionalization of the pyrimidine scaffold.

    Biochemical Profiling: TR-FRET Kinase Assay

    Causality of Assay Choice: To determine the biochemical IC50 of synthesized derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescent ATP-depletion assays. Highly conjugated pyrimidine derivatives often exhibit intrinsic auto-fluorescence that confounds standard optical readouts. TR-FRET utilizes a long-lifetime europium (Eu) fluorophore, allowing a microsecond time delay before measurement. This temporal gating eliminates short-lived background auto-fluorescence, ensuring high signal-to-noise ratios.

    TRFRET Eu Europium-labeled Antibody (Donor) SA_APC Streptavidin-APC (Acceptor) Eu->SA_APC FRET Signal (665 nm) Substrate Phosphorylated Peptide Substrate->Eu Binds Substrate->SA_APC Binds Kinase Kinase + ATP Kinase->Substrate Phosphorylates Inhibitor Pyrimidine Inhibitor Inhibitor->Kinase Blocks

    Figure 2: TR-FRET biochemical assay principle for kinase inhibitor screening.

    Self-Validating Protocol: TR-FRET Assay
    • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Compound Plating: Dispense 100 nL of derivatives in a 10-point, 3-fold dilution series (in 100% DMSO) into a 384-well low-volume proxiplate.

      • Validation Step: Include 100 nL of DMSO as a negative control (0% inhibition) and 100 nL of 10 µM Staurosporine as a positive control (100% inhibition).

    • Enzyme/Substrate Addition: Add 5 µL of 2X recombinant kinase (e.g., ABL1) and biotinylated peptide substrate mixture. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

    • Reaction Initiation: Add 5 µL of 2X ATP (at the predetermined Km concentration) to initiate the reaction. Incubate for 60 minutes.

    • Detection & Termination: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt catalysis), Eu-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 60 minutes.

    • Read & QC: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

      • Validation Step: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay plate for data extraction, proving the system is robust and free of edge effects.

    Cellular Target Engagement & Viability

    Causality of Assay Choice: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intense intracellular ATP competition (intracellular ATP is ~1-5 mM vs. ~10 µM in biochemical assays). We employ NanoBRET to quantify live-cell target engagement, ensuring the 5-methylsulfonyl-pyrimidine derivatives successfully cross the lipid bilayer and bind the target kinase in a physiological environment.

    Self-Validating Protocol: NanoBRET Intracellular Target Engagement
    • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to a NanoLuc luciferase reporter.

    • Plating: Plate cells in a 384-well white tissue culture plate at 10,000 cells/well. Incubate for 24 hours at 37°C.

    • Tracer & Compound Addition: Add a cell-permeable fluorescent NanoBRET tracer (which binds the ATP pocket) at its Kd concentration. Concurrently, add the pyrimidine derivatives in a dose-response format.

      • Validation Step: Include wells with no tracer (background luminescence control) and wells with tracer but no inhibitor (maximum BRET signal control).

    • Incubation: Incubate for 2 hours at 37°C to allow intracellular equilibration of the compound and tracer.

    • Detection: Add Nano-Glo Substrate. Read donor emission (460 nm) and acceptor emission (618 nm). The dose-dependent loss of the BRET signal indicates competitive displacement of the tracer by the test compound.

    Pathway Inhibitor Pyrimidine-2-amine Derivative BCR_ABL BCR-ABL1 Kinase Inhibitor->BCR_ABL Inhibits STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates CRKL CRKL BCR_ABL->CRKL Phosphorylates Proliferation Cell Proliferation & Survival STAT5->Proliferation Transcription CRKL->Proliferation Signaling

    Figure 3: BCR-ABL1 intracellular signaling pathway inhibited by the derivatives.

    Data Presentation: SAR & ADME/Tox Profiling

    The 5-methylsulfonyl group plays a pivotal role in maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. As demonstrated in the hypothetical SAR data below, derivatives maintaining the methylsulfone moiety exhibit superior human liver microsome (HLM) stability and Caco-2 permeability compared to des-sulfonyl analogs, directly correlating with prolonged target residence time [3].

    Compound IDR1 Substituent (C4)R2 Substituent (C6)Biochemical IC50 (nM)NanoBRET IC50 (nM)Caco-2 Papp (10-6 cm/s)HLM Remaining at 30 min (%)
    Scaffold -Cl-Cl>10,000N/A12.485%
    CMPD-01 MorpholinePhenyl14589018.278%
    CMPD-02 N-Methylpiperazine3-Fluorophenyl4211515.582%
    CMPD-03 Cyclopentylamino4-Methoxyphenyl124522.188%
    Des-Sulfonyl Control Cyclopentylamino4-Methoxyphenyl854108.334%

    Table 1: Representative Structure-Activity Relationship (SAR) and ADME profiling of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine derivatives. Note the drastic drop in HLM stability when the methylsulfone group is removed.

    References

    • Phan, T.-A.-T., et al. "2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies." RSC Advances, 2025, 15(6), 4458-4471. Available at:[Link]

    • Basak, S., et al. "Structure-Kinetic Relationship Studies for the Development of Long Residence Time LpxC Inhibitors." Journal of Medicinal Chemistry, 2022, 65(17), 11854-11875. Available at:[Link]

    Protocols & Analytical Methods

    Method

    Step-by-step synthesis protocol for 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine

    An Application Note on the Synthesis of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine Introduction 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine is a highly functionalized heterocyclic compound of significant interes...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note on the Synthesis of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine

    Introduction

    4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including antiviral and anticancer agents. The presence of two reactive chlorine atoms at the C4 and C6 positions, combined with an electron-withdrawing methylsulfonyl group at C5 and a nucleophilic amino group at C2, makes this molecule a versatile building block for the synthesis of complex molecular architectures through selective nucleophilic aromatic substitution (SNAr) reactions. This application note provides a detailed, two-part protocol for the synthesis of this key intermediate, designed for researchers and scientists in organic and medicinal chemistry. The proposed pathway is based on established chemical transformations for analogous pyrimidine systems.

    PART 1: Synthesis of the Key Precursor: 2-Amino-4,6-dihydroxy-5-methylsulfonyl-pyrimidine

    The foundational step in this synthesis is the construction of the substituted pyrimidine ring. This is achieved through a well-established condensation reaction between a functionalized malonic ester and guanidine. The logic here is to build the core structure with the C2-amino and C5-methylsulfonyl groups already in place, followed by a robust chlorination of the hydroxyl groups in the final stage. This approach avoids potential selectivity issues that would arise from attempting to introduce the C5-substituent onto a pre-existing pyrimidine ring.

    Experimental Protocol: Precursor Synthesis
    • Preparation of Diethyl Methylsulfonylmalonate:

      • Note: This starting material may be commercially available. If not, it can be prepared in a two-step sequence from diethyl malonate: (a) thiomethylation followed by (b) oxidation.

      • (a) Thiomethylation: To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add diethyl malonate (1.0 eq.) dropwise at 0 °C. After stirring for 30 minutes, add dimethyl disulfide (1.1 eq.). Allow the reaction to warm to room temperature and stir for 12-16 hours.

      • (b) Oxidation: The crude diethyl 2-(methylthio)malonate is dissolved in a suitable solvent like dichloromethane. The solution is cooled to 0 °C, and meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq.) is added portion-wise. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The resulting diethyl methylsulfonylmalonate is then isolated and purified.

    • Condensation with Guanidine:

      • To a solution of sodium ethoxide (prepared by dissolving 2.1 eq. of sodium metal in excess absolute ethanol) in a round-bottom flask equipped with a reflux condenser, add guanidine hydrochloride (1.0 eq.).

      • Stir the mixture for 20 minutes to form the free base of guanidine.

      • Add diethyl methylsulfonylmalonate (1.0 eq.) to the reaction mixture.

      • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

      • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

      • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of ~5-6. A precipitate will form.

      • Collect the solid precipitate of 2-amino-4,6-dihydroxy-5-methylsulfonyl-pyrimidine by vacuum filtration.

      • Wash the solid with cold water, followed by cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification.

    PART 2: Chlorination to Yield 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine

    The final step involves the conversion of the metabolically stable dihydroxy-pyrimidine intermediate into the highly reactive dichloro-pyrimidine derivative. This transformation is a critical activation step, rendering the C4 and C6 positions susceptible to nucleophilic attack. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation, often used in the presence of a tertiary amine to scavenge the HCl byproduct. This method is analogous to procedures used for converting 2-amino-4,6-dihydroxypyrimidine analogs to their corresponding dichlorinated forms[1].

    Reaction Workflow Diagram

    G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Chlorination A Diethyl Methylsulfonylmalonate C 2-Amino-4,6-dihydroxy- 5-methylsulfonyl-pyrimidine A->C NaOEt, EtOH Reflux B Guanidine B->C D 4,6-dichloro-5-methylsulfonyl- pyrimidin-2-amine C->D POCl₃ Heat

    Caption: Synthetic pathway for 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine.

    Experimental Protocol: Chlorination
    • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place the crude 2-amino-4,6-dihydroxy-5-methylsulfonyl-pyrimidine (1.0 eq.) from the previous step.

    • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq.) to the flask at room temperature under a nitrogen atmosphere.

    • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC or LC-MS to ensure the consumption of the starting material.

    • Work-up:

      • After the reaction is complete, allow the mixture to cool to room temperature.

      • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.

      • A precipitate of the crude product will form.

      • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

      • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Purification:

      • Combine the organic layers and wash with brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

      • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

      • The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine.

    Summary of Reaction Conditions
    StepKey ReagentsSolventTemperatureTypical Time
    CondensationDiethyl Methylsulfonylmalonate, Guanidine, NaOEtEthanolReflux (~78 °C)6-8 hours
    Chlorination2-Amino-4,6-dihydroxy-pyrimidine, POCl₃Neat (POCl₃)Reflux (~110 °C)4-6 hours

    Safety and Handling

    • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.

    • Guanidine Hydrochloride: Can cause skin and eye irritation.

    • Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere or in a non-reactive solvent.

    • Work-up Procedures: The quenching of POCl₃ with ice/water is extremely exothermic and releases corrosive HCl gas. This must be done slowly and with caution.

    Conclusion

    This two-part synthetic protocol provides a comprehensive and logically structured guide for the preparation of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine. By constructing the C5-substituted dihydroxypyrimidine precursor first, this method ensures a high-yielding and regiochemically controlled synthesis. The final product is a valuable intermediate for creating diverse libraries of pyrimidine derivatives for applications in pharmaceutical and materials science research.

    Sources

    Application

    Application Notes and Protocols for 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine in Agrochemical Development

    For Researchers, Scientists, and Agrochemical Development Professionals Authored by: Gemini, Senior Application Scientist Abstract These application notes provide a comprehensive technical guide for the investigation of...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Agrochemical Development Professionals

    Authored by: Gemini, Senior Application Scientist

    Abstract

    These application notes provide a comprehensive technical guide for the investigation of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine as a potential agrochemical agent. While specific public-domain data on this exact molecule is limited, its structural features strongly suggest a primary application as a herbicide, likely acting through the inhibition of the acetolactate synthase (ALS) enzyme. This document synthesizes information from closely related pyrimidine and sulfonylurea herbicides to propose a robust framework for its synthesis, mechanism of action studies, and efficacy screening. The protocols provided are designed to be self-validating and are grounded in established methodologies within the field of agrochemical research.

    Introduction: The Prominence of Pyrimidine Scaffolds in Agrochemicals

    The pyrimidine ring is a privileged scaffold in the development of modern agrochemicals, demonstrating a remarkable diversity of biological activities including herbicidal, fungicidal, and insecticidal properties.[1][2] This versatility stems from the numerous sites on the pyrimidine ring that can be functionalized, allowing for fine-tuning of activity, selectivity, and physicochemical properties.[3] Notably, derivatives of pyrimidin-4-amine have shown significant potential as potent fungicides and insecticides.[4]

    The subject of this guide, 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine, incorporates several key toxophoric features. The dichlorinated pyrimidine core is a common starting point for the synthesis of various agrochemicals.[5] The presence of a methylsulfonyl group is often associated with herbicidal activity, particularly in compounds targeting the acetolactate synthase (ALS) enzyme.[1] This enzyme is a critical component in the biosynthesis of branched-chain amino acids in plants, making it an attractive target for selective herbicides.[6][7]

    Postulated Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

    Based on its structural analogy to known sulfonylurea and triazolopyrimidine herbicides, it is highly probable that 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine functions as an inhibitor of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[7][8]

    Causality of Action:

    ALS is a pivotal enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[9] These amino acids are essential for protein synthesis and overall plant growth. By inhibiting ALS, the herbicide effectively starves the plant of these critical building blocks, leading to a cessation of growth and eventual death.[10][11] A key advantage of targeting ALS is that this enzyme is absent in animals, which obtain these amino acids from their diet, thus conferring a high degree of safety to mammals and other non-plant organisms.[8]

    Visualization of the Proposed Pathway:

    ALS Inhibition Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Substrate AKB α-Ketobutyrate AKB->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate AHB α-Aceto-α-hydroxybutyrate ALS->AHB Cessation Growth Cessation & Plant Death ALS->Cessation Inhibitor 4,6-dichloro-5-methylsulfonyl- pyrimidin-2-amine Inhibitor->ALS Inhibition Inhibitor->Cessation Val_Leu Valine & Leucine Acetolactate->Val_Leu Biosynthesis Pathway Ile Isoleucine AHB->Ile Biosynthesis Pathway Proteins Proteins Val_Leu->Proteins Ile->Proteins Growth Plant Growth Proteins->Growth

    Caption: Proposed mechanism of action for 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine as an ALS inhibitor.

    Synthesis and Characterization

    While a specific, published synthetic route for 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine was not identified, a plausible multi-step synthesis can be proposed based on established pyrimidine chemistry.

    Proposed Synthetic Workflow:

    Synthetic Workflow Start Starting Materials (e.g., Malonic Acid Derivative, Urea) Ring Pyrimidine Ring Formation Start->Ring Chlorination Chlorination (e.g., POCl3) Ring->Chlorination Sulfonylation Introduction of Methylsulfonyl Group Chlorination->Sulfonylation Amination Amination Sulfonylation->Amination Final 4,6-dichloro-5-methylsulfonyl- pyrimidin-2-amine Amination->Final Purification Purification & Characterization (Chromatography, NMR, MS) Final->Purification

    Caption: A generalized synthetic workflow for the preparation of the target compound.

    Protocol 3.1: General Guidance for Synthesis

    • Pyrimidine Ring Construction: A common method for forming the pyrimidine ring is the Pinner reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidinium salt.[1]

    • Chlorination: The hydroxyl groups on the pyrimidine ring can be converted to chloro groups using a chlorinating agent such as phosphorus oxychloride (POCl₃).

    • Introduction of the Methylsulfonyl Group: This can be achieved through various methods, including the oxidation of a corresponding methylthio-pyrimidine intermediate.

    • Amination: The introduction of the 2-amino group can be accomplished via nucleophilic aromatic substitution of a suitable leaving group (e.g., a chloro or methylsulfonyl group) with ammonia or an ammonia equivalent. The reactivity of different positions on the pyrimidine ring will influence the regioselectivity of this step.[4]

    • Purification and Characterization: The final product should be purified using standard techniques such as column chromatography. Its structure and purity must be confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

    Protocols for Agrochemical Evaluation

    The following protocols outline the steps for evaluating the herbicidal efficacy of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine.

    Protocol 4.1: In Vitro ALS Enzyme Inhibition Assay

    This assay directly measures the inhibitory effect of the compound on the target enzyme.

    Objective: To determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine against ALS.

    Materials:

    • Purified or partially purified ALS enzyme from a target weed species.

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.5, containing MgCl₂, thiamine pyrophosphate, and FAD).

    • Substrates: sodium pyruvate and α-ketobutyrate.

    • Test compound dissolved in a suitable solvent (e.g., DMSO).

    • Creatine and α-naphthol solution for colorimetric detection of acetolactate.

    • 96-well microplate and plate reader.

    Procedure:

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • In a 96-well microplate, add the ALS enzyme to each well.

    • Add the different concentrations of the test compound to the wells. Include a positive control (a known ALS inhibitor) and a negative control (solvent only).

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrates (pyruvate and α-ketobutyrate).

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding sulfuric acid. This also decarboxylates the acetolactate product to acetoin.

    • Add creatine and α-naphthol solution and incubate to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 530 nm).

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value using a suitable data analysis software.

    Protocol 4.2: Whole-Plant Greenhouse Herbicidal Screening

    This assay evaluates the herbicidal activity of the compound on whole plants under controlled conditions.

    Objective: To assess the pre-emergence and post-emergence herbicidal activity of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine against a panel of monocotyledonous and dicotyledonous weeds.

    Materials:

    • Seeds of various weed species (e.g., barnyardgrass, green foxtail, velvetleaf, common lambsquarters).

    • Pots filled with a standard potting mix.

    • Test compound formulated as a sprayable solution (e.g., an emulsifiable concentrate or a wettable powder).

    • Greenhouse with controlled temperature, humidity, and light conditions.

    • Spray chamber for uniform application of the herbicide.

    Procedure:

    Pre-emergence Application:

    • Sow the seeds of the target weed species in pots.

    • Immediately after sowing, apply the test compound at various rates (e.g., ranging from 10 to 1000 g a.i./ha) to the soil surface using a spray chamber.

    • Include a non-treated control and a commercial standard herbicide for comparison.

    • Place the pots in the greenhouse and water as needed.

    • After a set period (e.g., 14-21 days), visually assess the herbicidal effect by rating the percentage of weed control (0% = no effect, 100% = complete kill).

    Post-emergence Application:

    • Sow the seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

    • Apply the test compound at various rates to the foliage of the plants using a spray chamber.

    • Include a non-treated control and a commercial standard herbicide.

    • Return the pots to the greenhouse.

    • After a set period (e.g., 14-21 days), visually assess the herbicidal effect as described above. Symptoms of ALS inhibitors typically include stunting of growth and chlorosis (yellowing) of new leaves, which may take several days to become apparent.[6]

    Data Presentation:

    The results of the herbicidal screening can be summarized in a table for easy comparison.

    Table 1: Postulated Herbicidal Activity of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine

    Weed SpeciesApplication TypeApplication Rate (g a.i./ha)Expected % Weed Control
    Echinochloa crus-galli (Barnyardgrass)Pre-emergence100Moderate to High
    Echinochloa crus-galli (Barnyardgrass)Post-emergence100High
    Setaria faberi (Giant Foxtail)Pre-emergence100Moderate to High
    Setaria faberi (Giant Foxtail)Post-emergence100High
    Abutilon theophrasti (Velvetleaf)Pre-emergence100High
    Abutilon theophrasti (Velvetleaf)Post-emergence100High
    Chenopodium album (Common Lambsquarters)Pre-emergence100High
    Chenopodium album (Common Lambsquarters)Post-emergence100High

    Note: The expected weed control levels are hypothetical and need to be confirmed by experimental data.

    Concluding Remarks for the Research Professional

    4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine represents a promising lead structure for the development of a novel herbicide. Its chemical architecture strongly suggests a mode of action as an ALS inhibitor, a class of herbicides known for their high efficacy at low application rates and favorable toxicological profiles. The protocols outlined in this guide provide a solid foundation for the systematic evaluation of this compound, from its synthesis and in vitro characterization to its whole-plant herbicidal efficacy. Further studies should also focus on its crop selectivity, environmental fate, and toxicological profile to fully assess its potential as a commercial agrochemical.

    References

    • Journal of Agricultural and Food Chemistry. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. [Link]

    • ACS Publications. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. [Link]

    • Auctores Journals. Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase. [Link]

    • MDPI. Synthesis and Herbicidal Activity of Novel N-(7-Oxo-4,7-dihydro-[1][4]triazolo[1,5-a]pyrimidin-2-yl)arylsulfonamides. [Link]

    • Google Patents.
    • Semantic Scholar. Synthesis, Crystal Structure and Herbicidal Activity of a Series of[1][4]Triazolo[1,5-a]pyrimidine-2-sulfonamide Compounds. [Link]

    • Wiley Online Library. Synthesis and herbicidal activity of pyrimidyl‐1,2,4‐triazole derivatives containing aryl sulfonyl moiety. [Link]

    • Plant and Soil Sciences eLibrary. Branched Chain Amino Acid Biosynthesis Inhibitors. [Link]

    • MDPI. Synthesis and Evaluation of Herbicidal Ureidopyrimidine Compounds: Focus on Sulfonamide Modifications. [Link]

    • Google Patents. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
    • Thieme E-Books & E-Journals. Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]

    • UC Weed Science. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. [Link]

    • PMC. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. [Link]

    • UC ANR. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. [Link]

    • Purdue Extension. Herbicide Mode-Of-Action Summary. [Link]

    • Pesticide Environmental Stewardship. Summary of Herbicide Mechanism of Action According to the Herbicide Resistance Action Committee (HRAC) and Weed Science Society. [Link]

    • The Royal Society of Chemistry. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. [Link]

    • Plant and Soil Sciences eLibrary. The Eight Modes of Action. [Link]

    • ResearchGate. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. [Link]

    • Asian Journal of Chemistry. An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. [Link]

    • MDPI. Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide. [Link]

    • ResearchGate. Synthesis and herbicidal activity of novel N-(4,6-disubstituted pyrimidin-2-yl)-1-[substituted pyridyl(thiazolyl)methyl]. [Link]

    Sources

    Method

    Strategic Purification of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine: Protocols for Achieving High Purity

    An Application Note for Drug Development Professionals Abstract: This document provides a comprehensive guide to the purification of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine, a key intermediate in pharmaceutical s...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note for Drug Development Professionals

    Abstract: This document provides a comprehensive guide to the purification of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. Achieving high purity for this compound is critical for ensuring the safety and efficacy of downstream active pharmaceutical ingredients (APIs). This guide moves beyond simple procedural lists to explain the underlying principles and strategic rationale behind selecting and optimizing purification techniques. We present detailed, field-proven protocols for recrystallization and column chromatography, alongside robust methods for purity validation. This application note is designed for researchers, chemists, and drug development professionals seeking to establish a reliable and scalable purification workflow.

    Introduction: The Imperative for Purity

    The compound 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine is a highly functionalized heterocyclic molecule. Its structure, featuring two reactive chlorine atoms, a polar sulfone group, and a primary amine, makes it a versatile building block in medicinal chemistry. However, the very reactivity that makes it valuable also presents significant challenges during synthesis, often leading to a mixture of regioisomers, incompletely reacted starting materials, and other side products. The removal of these impurities is non-negotiable in a pharmaceutical context, as even trace amounts can lead to undesired side effects or reduced therapeutic efficacy in the final drug product.

    This guide outlines a systematic approach to purification, beginning with an analysis of the target molecule and potential impurities, followed by a multi-step purification strategy designed to efficiently and effectively yield material of >99% purity.

    Strategic Approach: Understanding the Chemistry

    A successful purification strategy begins with understanding the physicochemical properties of the target molecule and its likely impurities.

    • Target Molecule Profile: 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine possesses a balance of polar and non-polar characteristics. The dichloropyrimidine ring provides some lipophilicity, while the methylsulfonyl and amine groups introduce significant polarity and hydrogen bonding capabilities. This duality must be exploited for effective separation.

    • Common Process Impurities: Based on typical synthetic routes for related pyrimidines, potential impurities may include:

      • Starting Materials: Unreacted precursors.

      • Regioisomers: Products of incorrect substitution patterns.

      • Mono-chloro Species: Incomplete chlorination can leave mono-substituted intermediates, which often have similar polarity to the desired product, making them difficult to separate[1].

      • Hydrolysis Products: The reactive chlorine atoms can be susceptible to hydrolysis, yielding hydroxyl-pyrimidine derivatives.

      • Over-reacted Products: Further substitution on the amine group.

    The overall purification workflow is designed to remove these impurities in a stepwise manner, starting with a bulk purification technique and progressing to a high-resolution method if required.

    G crude Crude Synthetic Product re_xtal Protocol 1: Recrystallization crude->re_xtal Bulk Purification qc1 QC Check 1: TLC & HPLC Analysis re_xtal->qc1 pass Purity ≥ 99.0%? qc1->pass Yes fail Purity < 99.0%? qc1->fail No final_product High-Purity Product (Store under N₂, desiccated) pass->final_product chrom Protocol 2: Flash Column Chromatography fail->chrom High-Resolution Polishing qc2 QC Check 2: Fraction Analysis & HPLC chrom->qc2 qc2->final_product Combine Pure Fractions

    Caption: General Purification Workflow.

    Protocol 1: Recrystallization for Bulk Purification

    Recrystallization is the preferred initial step for its scalability and cost-effectiveness. It efficiently removes impurities with significantly different solubility profiles from the target compound. The key to successful recrystallization is selecting an appropriate solvent system.

    3.1. Rationale for Solvent Selection

    An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures[2]. Given the molecule's mixed polarity, a screening of solvents is recommended.

    Table 1: Recommended Solvents for Recrystallization Screening

    SolventBoiling Point (°C)PolarityRationale
    Ethanol78Polar ProticGood for dissolving polar compounds upon heating; often used for pyrimidine derivatives[3][4].
    Isopropanol82Polar ProticSimilar to ethanol, may offer different solubility characteristics.
    Ethyl Acetate77IntermediateBalances polarity, may be effective for compounds with mixed characteristics.
    Acetonitrile82Polar AproticCan be a good alternative to alcohols.
    Toluene111Non-polarCan be used in a solvent/anti-solvent system with a polar solvent.
    Heptane/Ethyl Acetate MixVariableVariableA mixture allows for fine-tuning of polarity to achieve optimal solubility curves[5].

    3.2. Detailed Step-by-Step Protocol: Single-Solvent Recrystallization

    • Dissolution: Place the crude 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small volume of the selected solvent (e.g., ethanol).

    • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid dissolves completely at or near the solvent's boiling point. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing yield[6].

    • Decolorization (Optional): If the solution is highly colored due to persistent impurities, add a small amount (1-2% by weight) of activated carbon and stir at high temperature for 5-10 minutes[1].

    • Hot Filtration (if carbon was added): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities[1].

    • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum precipitation[6].

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[6].

    • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces[6].

    • Drying: Dry the purified crystals under vacuum to a constant weight.

    Protocol 2: Flash Column Chromatography for High-Purity Polishing

    If recrystallization fails to remove closely related impurities (e.g., mono-chloro species), flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase[2][5].

    4.1. Method Development via Thin-Layer Chromatography (TLC)

    Before running a column, the optimal mobile phase must be determined using TLC.

    • Dissolve a small sample of the material in a solvent like dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of heptane/ethyl acetate or dichloromethane/methanol).

    • Visualize the spots under UV light.

    • Goal: The ideal solvent system should provide good separation between the product spot and impurity spots, with a retention factor (Rf) for the product of approximately 0.3-0.4.

    G prep Prepare Silica Slurry (Silica Gel in Mobile Phase) pack Pack Column prep->pack load Load Sample (Dissolved in min. solvent) pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Pool fractions with only product spot evap Evaporate Solvent (Rotary Evaporator) combine->evap final Isolated Pure Product evap->final

    Caption: Flash Column Chromatography Workflow.

    4.2. Detailed Step-by-Step Protocol: Flash Column Chromatography

    • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase chosen from TLC analysis (e.g., 9:1 heptane/ethyl acetate). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped[5].

    • Sample Loading: Dissolve the semi-purified compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the compound onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column[1].

    • Elution: Begin running the mobile phase through the column, collecting the eluent in fractions (e.g., test tubes or vials). The polarity of the mobile phase can be kept constant (isocratic) or gradually increased (gradient) to elute more polar compounds[1][2].

    • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product[2].

    • Isolation: Combine the fractions that contain only the pure product.

    • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified solid product[7].

    Purity Assessment and Quality Control

    Purification is only complete once the purity has been rigorously verified. A combination of chromatographic and spectroscopic methods should be employed.

    Table 2: Analytical Methods for Purity and Identity Confirmation

    MethodPurposeTypical Conditions
    TLC Quick in-process check, fraction analysisStationary Phase: Silica gel 60 F254. Mobile Phase: Heptane/Ethyl Acetate (e.g., 7:3 v/v). Visualization: UV light (254 nm)[8].
    HPLC-UV Quantitative purity determinationColumn: C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm). Mobile Phase: Acetonitrile/Water gradient[9]. Detection: UV at a relevant wavelength (e.g., 254 or 275 nm)[9][10].
    LC-MS Purity and impurity identificationCouples HPLC separation with mass spectrometry to confirm the molecular weight of the main peak and identify impurities[9].
    ¹H NMR Structural confirmationConfirms the chemical structure of the final product. Key signals for the methylsulfonyl and aromatic protons should be present and clean.
    FTIR Functional group identificationConfirms the presence of key functional groups like N-H (amine), S=O (sulfone), and C-Cl bonds[11].

    5.1. Protocol: HPLC Purity Analysis

    • System: A standard HPLC system with a UV detector is sufficient[9].

    • Column: Use a C18 reversed-phase column[9].

    • Mobile Phase: A mixture of acetonitrile and water is a common starting point for pyrimidine derivatives[12]. A gradient elution (e.g., starting at 30% acetonitrile and ramping to 90%) is often effective.

    • Sample Preparation: Prepare a stock solution of the purified compound at approximately 1 mg/mL in methanol or acetonitrile[10]. Dilute to a working concentration of ~100 µg/mL.

    • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

    Conclusion

    The successful purification of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine relies on a logical, multi-step approach. A preliminary bulk purification by recrystallization effectively removes major impurities and is highly scalable. For achieving the highest level of purity required for pharmaceutical applications, flash column chromatography provides the necessary resolution to remove closely related side products. Each stage must be rigorously monitored, and the final product's purity must be confirmed using a quantitative method like HPLC . By understanding the chemical nature of the target compound and applying these validated protocols, researchers can confidently produce high-purity material suitable for advanced stages of drug development.

    References

    • BenchChem. A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Benchchem.
    • BenchChem. Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
    • BenchChem. Technical Support Center: 5,6-Dichloropyrimidine-2,4-diol Purification. Benchchem.
    • Semantic Scholar. Green Synthesis of Pyrimidine Derivative. Semantic Scholar.
    • Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
    • PMC. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC.
    • ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate.
    • Google Patents. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. Google Patents.
    • ResearchGate. (PDF) SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. ResearchGate.
    • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
    • ResearchGate. (PDF) Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. ResearchGate.
    • BenchChem. Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates. Benchchem.
    • MDPI. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. MDPI.
    • SIELC. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column. SIELC.
    • The Royal Society of Chemistry. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. The Royal Society of Chemistry.
    • Thieme E-Books & E-Journals. Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Thieme.
    • Applied Science and Biotechnology Journal. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications.
    • PMC. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. PMC.
    • Patsnap. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Patsnap.
    • Google Patents. CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine. Google Patents.
    • BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Benchchem.
    • Scilit. Separation of purine and pyrimidine derivatives by thin-layer chromatography. Scilit.
    • MilliporeSigma. 4,6-Dichloro-2-methylpyrimidin-5-amine | 39906-04-2. MilliporeSigma.
    • De Gruyter. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. De Gruyter.
    • Der Pharmacia Lettre. Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Der Pharmacia Lettre.
    • Sigma-Aldrich. 4,6-Dichloro-2-methylpyrimidin-5-amine | 39906-04-2. Sigma-Aldrich.

    Sources

    Application

    Application Notes &amp; Protocols: Strategic Catalytic Amination of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine

    Introduction: The Strategic Value of Substituted Pyrimidines The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a significant portion of small-molecule drugs approved by the...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Value of Substituted Pyrimidines

    The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a significant portion of small-molecule drugs approved by the FDA, particularly within the rapidly expanding class of protein kinase inhibitors.[1] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in drug discovery and development. The subject of this guide, 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine, is a highly functionalized and versatile building block. Its unique substitution pattern—two reactive chloro groups, an existing amine, and a potent electron-withdrawing methylsulfonyl group—presents both a challenge and an opportunity for selective synthesis of complex molecular architectures.

    The electron-deficient nature of the pyrimidine ring, exacerbated by the methylsulfonyl group at C5, activates the C4 and C6 chloro-substituents for nucleophilic aromatic substitution (SNAr).[2][3][4] However, for broader substrate scope, milder conditions, and often superior regioselectivity, palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, have become the method of choice for constructing C-N bonds.[2][5]

    This document provides a comprehensive guide to the catalytic amination of this substrate, focusing on the Buchwald-Hartwig reaction. We will delve into the mechanistic underpinnings that govern selectivity, provide a detailed and robust experimental protocol, and offer expert insights into reaction optimization and troubleshooting.

    Mechanistic Rationale and Regioselectivity

    The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forging carbon-nitrogen bonds.[5] The reaction's success with challenging substrates like dichloropyrimidines hinges on the careful selection of a palladium precursor and, most critically, a sterically demanding, electron-rich phosphine ligand.[6][7]

    The catalytic cycle, illustrated below, generally proceeds through three key steps:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond. For di- or poly-halogenated heterocycles, the selectivity is often determined by the relative ease of this step.[8] In the case of 2,4-dichloropyrimidines, oxidative addition is heavily biased toward the C4-halide site.[1] For the present substrate, the C4 and C6 positions are electronically similar, but subtle steric and electronic factors can be exploited.

    • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

    • Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

    The presence of the free amino group at the C2 position could potentially interfere with the catalytic cycle by coordinating to the palladium catalyst, which may necessitate carefully optimized reaction conditions to prevent catalyst inhibition.[2]

    Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Ar-Cl AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine (R₂NH), Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd(0)L Ar-NR₂ Product Aminated Pyrimidine Product RedElim->Product ArCl 4,6-dichloro-5-methylsulfonyl -pyrimidin-2-amine ArCl->OxAdd Amine Primary or Secondary Amine Amine->AmineCoord Base Base (e.g., Cs₂CO₃) Base->AmineCoord Salt Base-H⁺ X⁻

    Caption: Generalized Buchwald-Hartwig Catalytic Cycle.

    Detailed Experimental Protocol: Mono-Amination at C4/C6

    This protocol describes a general procedure for the selective mono-amination of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine.

    3.1. Materials and Equipment

    • Substrate: 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine

    • Amine: Desired primary or secondary amine (e.g., Aniline, Morpholine)

    • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

    • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or a suitable biarylphosphine ligand (e.g., RuPhos)

    • Base: Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu)

    • Solvent: Anhydrous 1,4-Dioxane or Toluene

    • Equipment: Schlenk flask or microwave reaction vial, magnetic stirrer/hotplate, condenser, inert gas supply (Nitrogen or Argon), standard laboratory glassware, silica gel for chromatography.

    3.2. Reaction Setup and Procedure

    The following procedure should be performed under an inert atmosphere to prevent oxidation of the Pd(0) catalyst.

    Experimental_Workflow start Start prep Prepare Inert Atmosphere (Schlenk Flask, N₂/Ar) start->prep charge Charge Flask with Solids: Substrate (1.0 eq) Base (2.0 eq) Pd₂(dba)₃ (2 mol%) Xantphos (4 mol%) prep->charge add_liquids Add Liquids: Anhydrous Solvent Amine (1.2 eq) charge->add_liquids react Heat Reaction Mixture (e.g., 100-120 °C) Monitor by TLC/LC-MS add_liquids->react workup Cool to RT Quench Reaction (e.g., add water/brine) react->workup extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract dry Dry Organic Layer (e.g., Na₂SO₄) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product (NMR, MS) purify->end

    Caption: Step-by-step experimental workflow for catalytic amination.

    • Vessel Preparation: Place a magnetic stir bar into a dry Schlenk flask or microwave vial. Seal the vessel and purge with nitrogen or argon for 10-15 minutes.

    • Charging Reagents: Under a positive pressure of inert gas, add 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., Xantphos, 0.04 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

    • Solvent and Amine Addition: Add anhydrous solvent (e.g., 1,4-dioxane) to achieve a substrate concentration of approximately 0.1-0.2 M. Finally, add the amine coupling partner (1.2 equiv) via syringe.

    • Reaction: Secure a condenser (if using a Schlenk flask) and heat the reaction mixture to 100-120 °C with vigorous stirring. For microwave-assisted synthesis, reactions can often be completed in 15-30 minutes at 120-140 °C.[9]

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired mono-aminated product.

    Optimization Parameters: A Scientist's Perspective

    Achieving high yield and selectivity is a process of rational optimization. The interplay between the catalyst, ligand, base, and solvent is crucial.

    ParameterOptionsRationale and Field Insights
    Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts (e.g., RuPhos Pd G2)Pd₂(dba)₃ is a common, reliable Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ. Modern pre-catalysts offer improved stability and faster activation, often leading to lower catalyst loadings and milder conditions.[10]
    Ligand Bidentate: Xantphos, DPPFMonodentate (Biaryl): RuPhos, XPhos, tBuDavePhosThis is the most critical parameter. Bidentate ligands like Xantphos are excellent for many cross-couplings.[11] Bulky, electron-rich biaryl phosphine ligands (the "Buchwald ligands") are often superior for challenging substrates, including heteroaryl chlorides, as they promote fast oxidative addition and reductive elimination.[6][12] The choice can dramatically affect yield and selectivity.
    Base Strong: NaOt-Bu, K-Ot-Bu, LiHMDSModerate: Cs₂CO₃, K₂CO₃, K₃PO₄Strong, non-nucleophilic alkoxides like NaOt-Bu are highly effective but can be incompatible with base-sensitive functional groups. Carbonate bases like Cs₂CO₃ and K₂CO₃ are milder and have a broader functional group tolerance, making them a good starting point.[8]
    Solvent Toluene, 1,4-Dioxane, p-Xylene, DMFThe choice affects reagent solubility and the achievable reaction temperature. Toluene and dioxane are standard choices. DMF can be useful for solubilizing polar substrates but may lead to side reactions at high temperatures.
    Temperature 65 - 140 °C (Conventional or Microwave)Higher temperatures generally accelerate the reaction, which is often necessary for activating C-Cl bonds. Microwave irradiation offers a significant advantage by enabling rapid heating to high temperatures, drastically reducing reaction times from hours to minutes.[7][9]

    Troubleshooting Common Issues

    IssuePotential Cause(s)Suggested Solution(s)
    No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Inappropriate ligand/base combination.1. Ensure rigorous inert atmosphere technique.2. Increase reaction temperature or switch to microwave heating.3. Screen different ligands (e.g., switch from Xantphos to a biarylphosphine like RuPhos) and bases (e.g., from K₂CO₃ to NaOt-Bu).
    Hydrodehalogenation 1. Presence of water or other protic sources.2. Side reaction pathway, sometimes promoted by certain ligands.1. Use rigorously dried solvent and reagents.2. Change the ligand or lower the reaction temperature.
    Di-substitution 1. Reaction run for too long or at too high a temperature.2. Amine is highly nucleophilic.1. Monitor the reaction closely and stop it once mono-substitution is complete.2. Lower the reaction temperature. Use a slight excess of the pyrimidine substrate relative to the amine.
    Poor Product Recovery 1. Product is water-soluble.2. Product is adsorbed onto silica gel.1. Saturate the aqueous layer with NaCl during workup before extraction.2. Deactivate silica gel with triethylamine before chromatography or use an alternative purification method like reverse-phase HPLC.

    References

    • Benchchem. Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines.
    • Neufeldt, S. R., et al. (2022). Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv.
    • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
    • PMC. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
    • Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395-398.
    • ACS Publications. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.
    • ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
    • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
    • ResearchGate. ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
    • Wikipedia. Buchwald–Hartwig amination.
    • Semantic Scholar. SYNTHESIS OF[2][12]OXATHIINO[2,3-d]PYRIMIDINES STARTING WITH 4,6-DICHLORO-2-(METHYLSULFANYL)PYRIMIDINE. Available from:

    • Thieme E-Books & E-Journals. Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
    • ResearchGate. Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.
    • ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
    • Al-Masoudi, N. A., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry.
    • Rasayan Journal of Chemistry. SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES.
    • Google Patents. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
    • The Royal Society of Chemistry. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine

    Welcome to the technical support guide for addressing solubility challenges with 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine and structurally similar compounds. This resource is designed for researchers, chemists, an...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for addressing solubility challenges with 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine and structurally similar compounds. This resource is designed for researchers, chemists, and drug development professionals who are encountering difficulties in achieving desired concentrations of this compound in aqueous media for experimental assays.

    This guide moves beyond simple protocols to explain the underlying physicochemical principles, enabling you to make informed, data-driven decisions to overcome solubility hurdles.

    Section 1: Foundational Understanding - Why is This Compound Poorly Soluble?

    Q1: What intrinsic properties of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine contribute to its low aqueous solubility?

    A1: The poor water solubility of this compound is not unexpected and stems from a combination of its structural features. The pyrimidine scaffold, while containing nitrogen atoms, is a planar, aromatic-like system.[1] This planarity can promote strong intermolecular stacking in the solid state, leading to high crystal lattice energy—a physical barrier that must be overcome by solvent molecules for dissolution to occur.[2]

    Let's break down the contributions of the individual substituents:

    • Dichloro Groups (-Cl): The two chlorine atoms are highly electronegative and contribute significantly to the molecule's lipophilicity ("fat-loving" nature), increasing its preference for non-polar environments over water.

    • Methylsulfonyl Group (-SO₂CH₃): While the sulfonyl group contains oxygen, it is a bulky and non-ionizable group that can further increase the crystal packing energy and does not typically enhance water solubility significantly.

    • Amine Group (-NH₂): This is the key to our primary troubleshooting strategy. The 2-amine group is a weak base. At neutral pH (approx. 7.4), it is predominantly in its neutral, uncharged form, which is less soluble. By acidifying the solution, we can protonate this group to form a more soluble cationic salt (-NH₃⁺).[1][3]

    Table 1: Estimated Physicochemical Properties and Their Implications

    (Note: These are estimated values for a representative molecule of this class, as experimental data for this specific compound is not publicly available.)

    PropertyEstimated ValueImplication for Aqueous Solubility
    Molecular Weight ~274 g/mol Higher molecular weight can negatively impact solubility.
    cLogP 2.5 - 3.5A positive LogP indicates a preference for a lipidic environment over an aqueous one (lipophilicity). This is a primary driver of poor water solubility.[4]
    pKa (of the 2-amine) 1.5 - 2.5This predicts the pH at which the amine group is 50% protonated. It suggests that a significantly acidic pH is required to achieve substantial protonation and, therefore, a significant increase in solubility.[1]
    Crystal Lattice Energy High (inferred)The planar structure and multiple polar/electronegative groups can lead to strong, stable crystal packing, making the solid difficult to dissolve.[2]
    Section 2: Quantifying the Problem - How to Measure Solubility

    Before attempting to improve solubility, it is critical to establish a baseline. There are two primary types of solubility measurements used in drug discovery: thermodynamic and kinetic.[5]

    Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure first?

    A2:

    • Kinetic Solubility is measured by dissolving the compound in an organic solvent (typically DMSO) and then diluting this stock solution into an aqueous buffer.[6][7] It measures the concentration at which the compound begins to precipitate from a supersaturated solution. This method is fast, requires very little compound, and is ideal for early-stage screening to identify major solubility liabilities.[5]

    • Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a long period (e.g., 24 hours).[6][7] This is the "gold standard" measurement, crucial for later-stage development and formulation.[8]

    Recommendation: For initial troubleshooting, start with a kinetic solubility assay. It will quickly tell you the approximate solubility limit under your specific assay conditions and guide your optimization efforts.

    Protocol 1: Rapid Kinetic Solubility Assessment

    Objective: To determine the concentration at which 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine precipitates from a DMSO stock solution when diluted into an aqueous buffer.

    Materials:

    • Compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

    • 96-well clear bottom plate

    • Plate reader capable of measuring absorbance at ~600-650 nm (for turbidimetry)

    Procedure:

    • Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM). Ensure it is fully dissolved.

    • Serial Dilution: In the 96-well plate, perform a serial dilution of your compound in the aqueous buffer. The final DMSO concentration should be kept constant and low (e.g., 1-2%) across all wells to minimize its solubilizing effect.

    • Incubation: Incubate the plate at room temperature for 1-2 hours.

    • Measurement: Measure the absorbance (or "scatter") of each well at 600-650 nm. An increase in absorbance relative to the buffer-only control indicates the formation of a precipitate.

    • Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity.

    Section 3: A Systematic Approach to Solubility Enhancement

    If your initial experiments confirm poor solubility, follow this systematic troubleshooting workflow. Start with the simplest and least disruptive methods before moving to more complex formulation strategies.

    Diagram 1: Troubleshooting Workflow for Poor Solubility

    A decision tree for systematically addressing solubility issues.

    G cluster_1 Details for Step 1 cluster_2 Details for Step 2 cluster_3 Details for Step 3 cluster_4 Details for Step 4 start Problem: Compound Precipitates in Aqueous Buffer step1 Step 1: Foundational Checks start->step1 step2 Step 2: pH Modification step1->step2 Precipitation persists action1a Is final concentration too high? Lower the concentration. step3 Step 3: Co-Solvent Screening step2->step3 Solubility still insufficient action2 Perform pH-solubility screen. Test buffers from pH 3 to 7.4. (Targeting the 2-amine group) step4 Step 4: Formulation with Cyclodextrins step3->step4 System intolerant to organic solvents or more solubility needed action3 Screen common co-solvents: PEG 400, Ethanol, Propylene Glycol. (Start at 5-10% v/v) end Solution: Compound Solubilized step4->end Successful action4 Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to form an inclusion complex. action1b Is final DMSO > 2%? Reduce DMSO concentration. (Risk of 'crash out')

    Q3: pH adjustment seems like the most logical first step. How do I perform this systematically?

    A3: Correct. Given the basic amine group, pH modification is the most direct and chemically elegant approach.[1] The goal is to generate a pH-solubility profile to find the optimal pH for your experiment that the compound and assay can tolerate.

    Protocol 2: pH-Solubility Profile Screening

    Objective: To determine the solubility of the compound across a range of physiologically relevant pH values.

    Materials:

    • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8).

    • Compound stock solution in DMSO.

    • 96-well plate and plate reader (as in Protocol 1).

    Procedure:

    • Prepare Buffers: Dispense the different pH buffers into the columns of a 96-well plate.

    • Add Compound: Add a fixed amount of the compound's DMSO stock to each well to achieve a target concentration that is known to be problematic at pH 7.4. Keep the final DMSO percentage constant and low (e.g., 1%).

    • Equilibrate & Read: Incubate for 1-2 hours and read the turbidity as described in Protocol 1.

    • Analyze: Plot the turbidity (or a calculated % solubility) against the buffer pH. This will reveal the pH at which solubility dramatically increases.

    Table 2: Illustrative pH-Solubility Data

    (This is hypothetical data for a weak base like the target compound)

    Buffer pHTurbidity (Abs @ 600nm)Observation
    7.40.85Heavy Precipitation
    6.50.42Moderate Precipitation
    5.50.08Slight Haze
    4.50.02Clear Solution
    3.50.01Clear Solution

    Q4: pH adjustment helped, but I need even higher solubility, or my assay is pH-sensitive. What is the next step?

    A4: The next step is to introduce co-solvents. A co-solvent is a water-miscible organic solvent that reduces the polarity of the aqueous medium, thereby making it more favorable for a lipophilic compound to dissolve.[9][10]

    Protocol 3: Co-solvent Screening

    Objective: To identify an effective co-solvent and its optimal concentration.

    Procedure:

    • Select Co-solvents: Choose a few common, well-tolerated co-solvents (see Table 3).

    • Prepare Solutions: In your chosen buffer (e.g., the lowest acceptable pH from Protocol 2), prepare solutions containing increasing concentrations of each co-solvent (e.g., 0%, 5%, 10%, 15%, 20% v/v).

    • Test Solubility: Add the compound (from DMSO stock) to each co-solvent/buffer mixture and measure solubility as before.

    • Validate: Crucially, run an assay control with the highest concentration of the co-solvent alone to ensure it does not interfere with your experimental endpoint (e.g., enzyme activity, cell viability).

    Table 3: Common Co-solvents for In Vitro Assays
    Co-SolventTypical Starting Conc.Key Considerations
    PEG 400 (Polyethylene Glycol) 5-20%Generally well-tolerated in many biological assays.[11]
    Ethanol 5-10%Can denature some proteins at higher concentrations.
    Propylene Glycol 5-20%Good safety profile; often used in formulations.[11]
    Glycerin 5-20%Can increase viscosity of the solution.

    Q5: My assay cannot tolerate organic co-solvents. Is there a formulation-based alternative?

    A5: Yes. The preferred method in this scenario is complexation with cyclodextrins. Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] The poorly soluble compound can become encapsulated within the hydrophobic core, while the hydrophilic outer surface allows the entire complex to remain dissolved in water.[1][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[12]

    Diagram 2: Mechanism of Cyclodextrin Solubilization

    Illustrates how a cyclodextrin encapsulates a hydrophobic molecule.

    G cluster_CD Cyclodextrin (HP-β-CD) cd_outer Hydrophilic Exterior complex Soluble Inclusion Complex cd_outer->complex Formation cd_inner Hydrophobic Core compound Poorly Soluble Compound compound->cd_inner Encapsulation water Aqueous Medium (Water) complex->water Dissolves in

    Protocol 4: Solubilization using HP-β-CD

    Objective: To prepare a stock solution of the compound using HP-β-CD.

    Materials:

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Compound (solid)

    • Desired aqueous buffer

    • Stir plate, magnetic stir bar, sonicator

    Procedure:

    • Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in your desired buffer to create a stock solution (e.g., 20-40% w/v). Warming slightly may be necessary.

    • Add Compound: Add an excess amount of the solid compound directly to the HP-β-CD solution.

    • Equilibrate: Vigorously stir or sonicate the mixture for an extended period (4-24 hours) at room temperature to allow for the formation of the inclusion complex.

    • Clarify Solution: Remove the undissolved, excess solid by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.

    • Quantify: The resulting clear solution is your stock. You must determine its final concentration using an analytical method like HPLC-UV or UV-Vis spectroscopy with a standard curve.

    Section 4: Frequently Asked Questions (FAQs)

    Q6: My compound dissolves initially but then crashes out over time. What's happening? A6: This is a classic sign of forming a supersaturated, kinetically-trapped solution that is not thermodynamically stable. This often happens when a high-concentration DMSO stock is diluted quickly. The strategies outlined above (pH adjustment, co-solvents, cyclodextrins) are all designed to increase the true thermodynamic solubility and prevent this from occurring.

    Q7: Could the solid form of my compound (polymorph) be the problem? A7: Yes, this is an advanced but important consideration. Different crystalline forms (polymorphs) or an amorphous state of the same compound can have different dissolution rates and apparent solubilities.[2] While kinetic solubility can be affected by the solid form, the thermodynamic solubility of the most stable crystal form will ultimately be the same.[2] If you are seeing significant batch-to-batch variability in solubility, polymorphism could be a contributing factor.

    Q8: Are there other, more advanced techniques if these fail? A8: Absolutely. For formulation development, scientists often explore techniques like creating amorphous solid dispersions (dispersing the drug in a polymer matrix), nanosuspensions (reducing particle size to the nanometer scale), and lipid-based formulations.[4][13][14] These methods are generally more complex and are typically employed when developing a final drug product rather than for routine in vitro screening.[9][10][15]

    References
    • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022).
    • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
    • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021).
    • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications - PriMera Scientific Publications. (2026).
    • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.).
    • Aqueous Solubility Assay - Enamine. (n.d.).
    • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients. (2025).
    • Aqueous Solubility Assays - Creative Bioarray. (2025).
    • Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay | Request PDF - ResearchGate. (n.d.).
    • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives - Benchchem. (n.d.).
    • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024).
    • US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google Patents. (n.d.).
    • WO2019222093A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google Patents. (2007).
    • Excipients for Solubility and Bioavailability Enhancement. (2020).
    • Solubilizing Excipients in Oral and Injectable Formulations - Kinam Park. (2003).
    • resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents - Benchchem. (n.d.).
    • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011).

    Sources

    Optimization

    Reducing side products and impurities in 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine synthesis

    Technical Support Center: Synthesis of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine A Guide for Researchers and Process Development Chemists Welcome to the technical support center dedicated to the synthesis of 4,6-di...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Synthesis of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine

    A Guide for Researchers and Process Development Chemists

    Welcome to the technical support center dedicated to the synthesis of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to address specific experimental challenges, explain the causality behind reaction outcomes, and provide robust, field-tested protocols to help you reduce side products and impurities in your synthesis.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses high-level questions regarding the synthesis and impurity profiling of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine.

    Question 1: What is a common synthetic strategy for 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine, and what are the most critical, impurity-generating steps?

    A prevalent and logical synthetic route involves a multi-step process starting from a simple pyrimidine core. The most critical steps where impurities are typically introduced are the chlorination and the subsequent nucleophilic aromatic substitution (SNAr) reactions.

    A plausible synthetic pathway is outlined below:

    • Cyclocondensation: Reaction of a suitable three-carbon precursor with 2-methylisothiourea to form a 2-(methylthio)pyrimidine ring.

    • Oxidation: Oxidation of the methylthio ether to the corresponding methylsulfone. This step activates the 2-position for potential displacement but is generally performed on a precursor before amination. An efficient method involves using an oxidant like Oxone.[1]

    • Chlorination: Conversion of a dihydroxy-pyrimidine precursor (e.g., 2-amino-5-methylsulfonyl-4,6-dihydroxypyrimidine) to the target 4,6-dichloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2][3] This step is often a major source of impurities due to the harsh conditions required.

    • Amination: Introduction of the 2-amino group. This can be complex. If starting from a 2,4,6-trichloro precursor, selective amination at the C2 position would be challenging. More likely, the amino group is present from an early stage, for instance, by starting with guanidine in the initial cyclization.

    The chlorination and any subsequent SNAr steps are the most critical. Harsh chlorination conditions can lead to decomposition and the formation of colored impurities.[4] SNAr reactions on the dichloropyrimidine ring are prone to issues with regioselectivity and over-reaction, leading to di-substituted byproducts or displacement of the wrong leaving group.[5][6]

    Diagram 1: General Synthetic Workflow

    A conceptual workflow for the synthesis, highlighting critical control points.

    G cluster_0 Pyrimidine Core Formation cluster_1 Key Transformations & Impurity Control A 1. Cyclocondensation B 2. Introduction of Substituents (e.g., Methylthio group) A->B C 3. Oxidation (Thioether to Sulfone) B->C Critical for sulfone purity [16] D 4. Chlorination (Dihydroxy to Dichloro) C->D High risk of thermal decomposition [3] E 5. Amination / Substitution D->E Risk of side products (hydrolysis, di-substitution) [2] F Purification E->F G Final Product: 4,6-dichloro-5-methylsulfonyl -pyrimidin-2-amine F->G

    Caption: Conceptual workflow for synthesis with key control points.

    Question 2: What are the primary mechanisms for side product formation?

    The main mechanisms are:

    • Hydrolysis: The chloro groups on the electron-deficient pyrimidine ring are susceptible to hydrolysis, especially in the presence of water at elevated temperatures or under basic conditions. This leads to the formation of inactive and difficult-to-remove 4-chloro-6-hydroxy or 4,6-dihydroxy analogs.[4]

    • Over-reaction/Di-substitution: In SNAr reactions intended to introduce a single substituent, the second chloro group can also react, leading to di-substituted impurities. The relative reactivity of the C4 and C6 positions is generally similar, making selective mono-substitution challenging without careful control of stoichiometry and conditions.[5][7]

    • Thermal Decomposition: The use of harsh reagents like POCl₃ at high temperatures for chlorination can lead to the formation of complex, often colored, degradation products (tar).[8]

    • Incorrect Regioselectivity: The methylsulfonyl group is an excellent leaving group, sometimes even more so than chloride, especially with certain nucleophiles (e.g., deprotonated anilines).[5][6] This can lead to undesired displacement at the C2 position instead of the intended C4 or C6 positions.

    Question 3: Which analytical techniques are most effective for monitoring reaction progress and characterizing impurities?

    A combination of techniques is essential for robust analysis.

    Analytical TechniqueApplication in this Synthesis
    Thin-Layer Chromatography (TLC) Ideal for rapid, real-time monitoring of the disappearance of starting materials and the appearance of the main product and major byproducts. A good starting mobile phase is a mixture of heptane/ethyl acetate or dichloromethane/methanol.
    High-Performance Liquid Chromatography (HPLC) The primary tool for quantitative analysis. A reverse-phase C18 column with a gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typically effective for separating the polar starting materials, the nonpolar product, and various impurities. Essential for final purity assessment.
    Liquid Chromatography-Mass Spectrometry (LC-MS) Crucial for impurity identification. It provides the molecular weight of byproducts, which is invaluable for deducing their structures. For example, an impurity with a mass of (M-Cl+OH) would strongly suggest a hydrolysis byproduct.[5]
    Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are required for unambiguous structure confirmation of the final product and for characterizing isolated, unknown impurities.

    Section 2: Troubleshooting Guide

    This guide provides solutions to specific problems you may encounter during the synthesis.

    Problem Area: Chlorination of Dihydroxypyrimidine Precursor

    Question: My chlorination reaction with phosphorus oxychloride (POCl₃) is yielding a dark, tarry mixture with low conversion to the desired 4,6-dichloro product. What is going wrong?

    Answer: This is a common and challenging issue in pyrimidine synthesis. The combination of high temperatures and a strong acid/dehydrating agent like POCl₃ can easily lead to decomposition.[4] The causes are typically multifactorial.

    Potential Causes & Solutions:

    • Excessive Temperature: High temperatures accelerate the desired reaction but disproportionately increase the rate of decomposition.

      • Solution: Maintain the reaction temperature strictly, typically between 90-110 °C. Use an oil bath and a temperature controller for precise regulation. Do not overheat to "push" the reaction. A patent for a similar chlorination process specifies heating at 95-100 °C for 3 hours.[4]

    • Presence of Moisture: Water in the starting material or solvent will react exothermically with POCl₃, consuming the reagent and potentially causing localized temperature spikes that initiate decomposition.

      • Solution: Ensure the dihydroxy-pyrimidine starting material is rigorously dried (e.g., in a vacuum oven at 60-80 °C) before use. Use freshly distilled or anhydrous grade POCl₃.

    • Insufficient POCl₃: While excess POCl₃ can be problematic during workup, an insufficient amount will lead to incomplete reaction. The reaction consumes POCl₃ as both a reagent and a solvent.

      • Solution: Use a moderate excess of POCl₃, typically 3-5 equivalents relative to the dihydroxy-pyrimidine substrate.[4]

    • Role of Base/Catalyst: The reaction is often accelerated by the addition of a tertiary amine base, such as N,N-dimethylaniline or triethylamine. This forms a Vilsmeier-Haack type intermediate which is a more potent chlorinating agent. However, the wrong base or incorrect stoichiometry can cause issues.

      • Solution: Add a catalytic amount (0.1-0.2 equivalents) or a stoichiometric amount of a suitable base. The choice of base can be critical; for sensitive substrates, a weaker base might be preferable.[2]

    Diagram 2: Troubleshooting Chlorination Failure

    A decision tree to diagnose and solve issues in the chlorination step.

    G Start Problem: Low yield / Tarry product in Chlorination Step Q1 Is the reaction temperature strictly controlled (<110°C)? Start->Q1 Sol1 Action: Implement precise temperature control. Use oil bath & controller. Q1->Sol1 No Q2 Were all reagents rigorously anhydrous? Q1->Q2 Yes Sol1->Q2 Sol2 Action: Dry starting material in vacuum oven. Use fresh, anhydrous POCl₃. Q2->Sol2 No Q3 Was a tertiary amine catalyst used? Q2->Q3 Yes Sol2->Q3 Sol3 Action: Add 0.1-1.0 eq. of N,N-dimethylaniline or similar base to facilitate the reaction. [9] Q3->Sol3 No Success Improved Yield & Purity Achieved Q3->Success Yes Sol3->Success

    Caption: Troubleshooting decision tree for the chlorination step.

    Problem Area: Selectivity in Nucleophilic Aromatic Substitution (SNAr)

    Question: During my amination step, I'm observing significant amounts of a di-aminated byproduct and another impurity identified by LC-MS as displacement of the methylsulfonyl group. How can I improve selectivity?

    Answer: Achieving high selectivity in SNAr reactions on polysubstituted pyrimidines requires a delicate balance of nucleophile reactivity, leaving group potential, and reaction conditions.

    Potential Causes & Solutions:

    • Leaving Group Reactivity: The methylsulfonyl group (MeSO₂) is a very potent leaving group, sometimes more reactive than chloride towards certain nucleophiles. Studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine show that while anilines and secondary amines selectively displace a chloride, sterically unbiased primary aliphatic amines preferentially displace the sulfone group.[5][6]

      • Solution: The choice of nucleophile and base is critical. To favor chloride displacement, use a weak base (e.g., NaHCO₃, K₂CO₃) or a hindered non-nucleophilic base (e.g., DIPEA) with the amine nucleophile.[6] Strong bases like NaH or NaHMDS can deprotonate the amine, creating a more powerful anionic nucleophile that is more likely to displace the sulfone group.[5]

    • Over-reaction (Di-substitution): The mono-substituted product, 4-chloro-6-amino-5-methylsulfonyl-pyrimidin-2-amine, is still activated towards a second nucleophilic attack.

      • Solution:

        • Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the amine nucleophile. A large excess will drive the reaction towards di-substitution.

        • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and slowly warm if necessary. Forcing conditions (high heat) often lead to loss of selectivity.[9]

        • Slow Addition: Add the nucleophile solution dropwise to the solution of the dichloropyrimidine. This keeps the instantaneous concentration of the nucleophile low, favoring the first substitution over the second.

    Diagram 3: Factors Influencing SNAr Selectivity

    A diagram showing the interplay of factors that determine the outcome of the SNAr reaction.

    G center SₙAr Reaction Outcome Desired Desired Mono-substitution (Cl displacement) center->Desired Undesired1 Over-reaction (Di-substitution) center->Undesired1 Undesired2 Incorrect Regioselectivity (SO₂Me displacement) center->Undesired2 Nuc_Type Nucleophile Type (Primary vs. Secondary Amine) Nuc_Type->center Base_Strength Base Strength (Weak vs. Strong) Base_Strength->center Temp Temperature (Low vs. High) Temp->center Stoich Stoichiometry (Controlled vs. Excess) Stoich->center

    Caption: Key factors controlling selectivity in SNAr reactions.

    Section 3: Optimized Experimental Protocols

    These protocols are provided as a starting point and should be adapted based on laboratory-specific observations and analytical data.

    Protocol 1: Optimized Chlorination of 2-Amino-4,6-dihydroxy-5-methylsulfonylpyrimidine

    This protocol aims to minimize thermal decomposition.

    • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2-amino-4,6-dihydroxy-5-methylsulfonylpyrimidine (1.0 eq). Dry the starting material under vacuum at 80 °C for at least 4 hours prior to use.

    • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5.0 eq) followed by N,N-dimethylaniline (0.2 eq).

    • Reaction: Heat the mixture to 105 °C using a thermostatically controlled oil bath and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or HPLC by carefully quenching a small aliquot in ice-water and extracting with ethyl acetate.

    • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

    • Extraction: Extract the aqueous slurry with dichloromethane or ethyl acetate (3x).

    • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/heptane) or by flash column chromatography.

    References

    • BenchChem Technical Support. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem.
    • US Patent 5,525,724A. (1996). Process for the preparation of chloropyrimidines.
    • Nyhan, W. L., & Barshop, B. A. (2015). Disorders of Purine and Pyrimidine Metabolism.
    • BenchChem. Pyrimidin-4-ylmethanesulfonyl Chloride.
    • Seegmiller, J. E. (2005). Disorders of purine and pyrimidine metabolism. PubMed. [Link]

    • Gelin, M., et al. (2012). Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 55(15), 6895-6906. [Link]

    • van der Velden, W. J. C., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

    • Rao, K. V., & Kumar, S. (2010). Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. [Link]

    • WikiLectures. (2023). Disorders of Purine and Pyrimidine metabolism. [Link]

    • Creative Proteomics. (2024).
    • Baiazitov, R., & Varkhedkar, V. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]

    • Noah Technologies Corporation. (2026). Agrochemical Synthesis: The Crucial Contribution of Methanesulfonyl Chloride.
    • CN Patent 103910683A. (2014). Preparation method of 5-methoxy-4,6-dichloropyrimidine.
    • Recinsky, I., et al. (2017). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC. [Link]

    • Request PDF. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. [Link]

    • Laufer, S., et al. (2002). From Imidazoles to Pyrimidines: New Inhibitors of Cytokine Release. ACS Publications. [Link]

    • CN Patent 102659691A. (2012). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
    • The Royal Society of Chemistry. (n.d.). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1)
    • CN Patent 101279948A. (2008). Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy).
    • Lee, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

    • Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
    • Eureka | Patsnap. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. [Link]

    • CN Patent 111763175A. (2020). Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
    • Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. [Link]

    • Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. [Link]

    • ResearchGate. (n.d.). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. [Link]

    • Thompson, A. M., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Overcoming Steric Hindrance in 4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine Substitutions

    Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with the functionalization of 4,6-dichloro-5-methylsulfonyl-pyrimi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with the functionalization of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine .

    While the 5-methylsulfonyl (-SO₂CH₃) group strongly activates the pyrimidine ring electronically by lowering the Lowest Unoccupied Molecular Orbital (LUMO), its massive steric bulk physically blocks the approach of nucleophiles to the adjacent 4- and 6-positions. This creates a frustrating dichotomy: a highly reactive core that refuses to react under standard conditions. Below, we provide field-proven troubleshooting steps, validated protocols, and mechanistic insights to bypass these barriers.

    Part 1: Troubleshooting & FAQs

    Q1: Why is my SNAr reaction with a secondary amine stalling at <5% conversion despite the highly activating 5-methylsulfonyl group? A: The failure is driven by steric repulsion overriding electronic attraction. In a standard Nucleophilic Aromatic Substitution (SNAr), the nucleophile must approach the C-Cl bond at a specific trajectory to form the tetrahedral Meisenheimer complex [1]. The bulky -SO₂CH₃ group physically shields this trajectory. Consequently, the activation energy ( Ea​ ) required to reach the transition state becomes insurmountably high for bulky secondary amines (e.g., piperidines, pyrrolidines) under conventional heating.

    Q2: Conventional heating in ethanol/triethylamine is failing or causing degradation. What conditions should I switch to? A: You must change both your energy source and your solvent environment. Switch to a polar aprotic solvent (like NMP or DMF) and utilize Microwave (MW) irradiation.

    • Causality: Protic solvents like ethanol hydrogen-bond to the amine, increasing its effective steric bulk and reducing its nucleophilicity. Polar aprotic solvents leave the nucleophile "naked" and highly reactive. Microwave irradiation provides rapid, localized superheating that forces the molecules over the high steric activation barrier before thermal degradation pathways can dominate [3].

    Q3: I need to substitute both the 4- and 6-positions with amines. Is this possible via SNAr? A: Di-substitution via SNAr on this scaffold is exceptionally difficult. Once the first amine is successfully introduced at the 4-position, its lone pair donates electron density into the pyrimidine ring. This completely neutralizes the electron-withdrawing effect of the 5-methylsulfonyl group, deactivating the remaining 6-chloro position. To achieve di-substitution, you must abandon SNAr for the second step and utilize a transition-metal-catalyzed cross-coupling method (e.g., Buchwald-Hartwig amination) [2].

    Q4: My nucleophile is extremely bulky (e.g., a 2-methylpiperidine). Even microwave-assisted SNAr yields only degradation products. What is the alternative? A: When the Meisenheimer complex is sterically forbidden, you must bypass the SNAr mechanism entirely using Palladium-catalyzed Buchwald-Hartwig cross-coupling [2]. The oxidative addition of Pd(0) into the C-Cl bond is far less sensitive to the specific steric trajectory required by SNAr. Furthermore, using sterically demanding, electron-rich phosphine ligands (like BrettPhos or RuPhos) facilitates the challenging reductive elimination step, forcing the C-N bond to form.

    Part 2: Workflow & Mechanistic Logic

    To determine the optimal synthetic route, follow the decision matrix below based on the steric profile of your target nucleophile.

    DecisionTree Start Target: Substitute 4,6-dichloro- 5-methylsulfonyl-pyrimidin-2-amine Q1 Is the nucleophile a primary or unhindered secondary amine? Start->Q1 SNAr Proceed with SNAr (Polar Aprotic Solvent) Q1->SNAr Yes Q2 Is the nucleophile highly bulky (e.g., substituted piperidine)? Q1->Q2 No DiSub Targeting Di-substitution (Positions 4 and 6)? SNAr->DiSub MW Use Microwave-Assisted SNAr (120-150°C, NMP, DIPEA) Q2->MW Moderately Bulky Pd Use Buchwald-Hartwig Cross-Coupling (Pd/Ligand) Q2->Pd Highly Bulky MW->DiSub Pd2 Sequential SNAr then Buchwald-Hartwig required DiSub->Pd2 Yes

    Workflow for selecting substitution methods on 5-substituted pyrimidines.

    Mechanistic Comparison: SNAr vs. Palladium Catalysis

    Understanding why a reaction fails dictates how to fix it. The diagram below illustrates how Pd-catalysis bypasses the sterically hindered Meisenheimer complex.

    Mechanism cluster_SNAr SNAr Pathway (Sterically Hindered) cluster_Pd Buchwald-Hartwig Pathway (Steric Bypass) Substrate 4,6-dichloro-5-methylsulfonyl- pyrimidin-2-amine Meisenheimer Meisenheimer Complex (High Ea due to 5-SO2CH3 bulk) Substrate->Meisenheimer Nucleophile Attack OxAdd Oxidative Addition Pd(0) inserts into C-Cl Substrate->OxAdd Pd(0) Catalyst Elimination Chloride Elimination Meisenheimer->Elimination Product Substituted Pyrimidine Product Elimination->Product AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind RedElim Reductive Elimination (Facilitated by bulky ligand) AmineBind->RedElim RedElim->Product

    Mechanistic comparison of SNAr vs. Pd-catalyzed amination pathways.

    Part 3: Quantitative Data & Method Selection

    The following table summarizes expected outcomes based on the chosen methodology, highlighting the necessity of advanced techniques for hindered substrates.

    Nucleophile Steric ProfileMethodologySolventBaseTemp / TimeExpected Yield
    Primary Amine (Unhindered)Conventional SNArEtOHTEA80 °C / 12 h75 - 85%
    Secondary Amine (Bulky)Conventional SNArEtOHTEA80 °C / 24 h< 5% (Stalled)
    Secondary Amine (Bulky)Microwave SNArNMPDIPEA150 °C / 30 min60 - 75%
    Highly Hindered / Di-subBuchwald-Hartwig1,4-DioxaneNaOtBu100 °C / 4 h80 - 90%

    Part 4: Validated Experimental Protocols

    Protocol A: Microwave-Assisted SNAr (For Moderately Hindered Amines)

    Use this protocol when conventional heating leads to incomplete conversion.

    • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine (1.0 equiv, 0.5 mmol).

    • Solvent & Reagents: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL), followed by the target amine (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

    • Reaction: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 150 °C for 30 minutes.

    • Self-Validating Check: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The starting material exhibits a distinct 9:6:1 (M : M+2 : M+4) isotopic pattern due to the two chlorine isotopes. Successful mono-substitution will shift the mass and display a 3:1 (M : M+2) isotopic pattern. If the 9:6:1 pattern persists, steric hindrance is too severe; proceed to Protocol B.

    • Workup: Quench the mixture into ice water (15 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove NMP. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    Protocol B: Buchwald-Hartwig Amination (For Highly Bulky Amines or Di-substitution)

    Use this protocol when SNAr fails completely or when targeting the second substitution at the 6-position.

    • Inert Atmosphere Setup: In an oven-dried Schlenk tube or microwave vial, add the pyrimidine substrate (1.0 equiv, 0.5 mmol), the bulky amine (1.5 equiv), Pd₂(dba)₃ (0.05 equiv, 5 mol%), RuPhos or BrettPhos ligand (0.1 equiv, 10 mol%), and Sodium tert-butoxide (NaOtBu) (2.0 equiv).

    • Degassing: Seal the vessel and purge with Argon via three vacuum/Argon cycles. Crucial: Oxygen will irreversibly oxidize the Pd(0) catalyst, halting the reaction.

    • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (4.0 mL) via syringe.

    • Reaction: Heat the mixture to 100 °C in an oil block for 4 to 12 hours.

    • Self-Validating Check: The reaction mixture should transition from a dark red/purple (Pd₂(dba)₃) to a clear yellow/orange solution, indicating the formation of the active monomeric Pd-ligand species. A black precipitate indicates catalyst decomposition (Pd black).

    • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify via flash column chromatography.

    Part 5: References

    • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions Source: National Institutes of Health (NIH) / PubMed Central URL:

    • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino or 5-Halo-1,2,3-triazoles Source: MDPI Molecules URL:

    • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization Source: Journal of the American Chemical Society (ACS) URL:

    Reference Data & Comparative Studies

    Validation

    HPLC method validation for 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine purity analysis

    Title: HPLC Method Validation for 4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine Purity Analysis: A Comparative Guide to Column Selectivity As a Senior Application Scientist, I approach analytical method development not...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Title: HPLC Method Validation for 4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine Purity Analysis: A Comparative Guide to Column Selectivity

    As a Senior Application Scientist, I approach analytical method development not merely as a regulatory checklist, but as a self-validating system of interacting chemical forces. The compound 4,6-dichloro-5-(methylsulfonyl)pyrimidin-2-amine [1] presents a unique chromatographic challenge. It is a highly functionalized, electron-deficient aromatic amine containing strongly electron-withdrawing chloro and methylsulfonyl groups.

    When developing a purity analysis method for such complex intermediates, standard C18 columns often fail to provide the necessary resolution from structurally similar synthesis impurities (e.g., des-chloro or positional isomers). This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl phases, providing a field-proven, step-by-step methodology for validating the superior method in strict accordance with [2].

    The Mechanistic Rationale: Why C18 Fails and Biphenyl Succeeds

    To understand why experimental choices are made, we must look at the underlying causality of the stationary phase interactions.

    Traditional C18 (Octadecyl) columns rely almost exclusively on dispersive (hydrophobic) interactions. Because 4,6-dichloro-5-(methylsulfonyl)pyrimidin-2-amine is highly polar yet possesses a very specific hydrophobic footprint, structurally similar impurities co-elute on a C18 phase. The C18 ligand simply cannot differentiate between the subtle electronic differences of a di-chloro versus a mono-chloro pyrimidine ring.

    Conversely, Biphenyl stationary phases offer orthogonal selectivity. The biphenyl rings act as Lewis bases, engaging in strong π−π interactions with the electron-deficient pyrimidine ring of the analyte. Furthermore, the sulfonyl and chloro groups participate in localized dipole-dipole interactions with the polarizable biphenyl system [3].

    Critical Solvent Choice: To maximize this π−π interaction, Methanol must be used as the organic modifier instead of Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond ( π electrons) that competes with the analyte for the stationary phase's π system, effectively suppressing the biphenyl advantage. Methanol lacks π electrons, allowing the analyte to fully interact with the column.

    Mechanism cluster_0 C18 Column (Alkyl Phase) cluster_1 Biphenyl Column (Phenyl Phase) Analyte 4,6-dichloro-5-(methylsulfonyl) pyrimidin-2-amine C18 Hydrophobic / Dispersive Interactions Analyte->C18 Weak Retention PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi Strong Retention (MeOH Modifier) Dipole Dipole-Dipole (Sulfonyl/Chloro) Analyte->Dipole Res1 Poor Resolution (Co-elution of isomers) C18->Res1 Res2 High Selectivity (Baseline Resolution) PiPi->Res2 Dipole->Res2

    Fig 1: Chromatographic retention mechanisms comparing standard C18 versus Biphenyl stationary phases.

    Comparative Performance Data

    The following data summarizes an experimental comparison between a standard C18 column and a Biphenyl column using identical mobile phase conditions (0.1% TFA in Water / Methanol gradient). The critical pair evaluated is the API versus its primary synthesis impurity, 4-chloro-5-(methylsulfonyl)pyrimidin-2-amine (Des-chloro impurity).

    Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 5 µm)Biphenyl Column (150 x 4.6 mm, 5 µm)
    Retention Time (API) 4.2 min6.8 min
    Resolution (API vs Impurity) 1.1 (High risk of co-elution)3.4 (Baseline resolved)
    Tailing Factor (USP) 1.451.08
    Theoretical Plates (N) 4,2008,500
    Selectivity Factor ( α ) 1.051.22

    Step-by-Step ICH Q2(R2) Validation Methodology

    With the Biphenyl column selected, the method must be validated as a self-validating system where each parameter proves the reliability of the next.

    Chromatographic Conditions
    • Column: Biphenyl, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (Suppresses amine ionization, improving peak shape).

    • Mobile Phase B: 100% HPLC-Grade Methanol.

    • Gradient: 0-2 min (20% B), 2-10 min (20% 80% B), 10-12 min (80% B), 12-15 min (20% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    Execution Protocol

    Step 1: System Suitability Testing (SST)

    • Action: Inject a 100 µg/mL API standard solution 6 consecutive times.

    • Causality: SST proves the LC system and column are fully equilibrated. Without passing SST (%RSD of peak area 2.0%, Tailing 1.5), no subsequent validation data is trustworthy.

    Step 2: Specificity & Forced Degradation

    • Action: Inject a blank diluent, a placebo matrix, the API standard, and a sample spiked with known impurities. Perform forced degradation (acid, base, peroxide, heat, UV light) on the API.

    • Causality: This demonstrates the method is "stability-indicating." It proves that the Biphenyl column's π−π selectivity can unequivocally isolate the intact API peak from all degradation products (Resolution > 1.5).

    Step 3: Linearity and Range

    • Action: Prepare 5 calibration standards ranging from 50% to 150% of the target working concentration (50, 75, 100, 125, 150 µg/mL). Plot peak area versus concentration.

    • Causality: Establishes that the detector response is directly proportional to the analyte concentration, ensuring quantitative accuracy across the expected testing range.

    Step 4: Accuracy (Recovery)

    • Action: Spike known amounts of the API into a blank matrix at 80%, 100%, and 120% levels. Prepare each level in triplicate and calculate the percentage recovery.

    • Causality: Proves that the sample matrix does not cause signal suppression or enhancement. The calculated value must reflect the true chemical amount.

    Step 5: Precision (Repeatability & Intermediate Precision)

    • Action: For Repeatability, prepare 6 independent sample preparations at the 100% level and analyze them on Day 1. For Intermediate Precision, have a second analyst prepare 6 new samples and analyze them on Day 2 using a different HPLC system.

    • Causality: Validates the robustness of the method against routine, day-to-day laboratory fluctuations.

    Workflow A 1. Method Selection Biphenyl Phase + MeOH B 2. Specificity & Selectivity Target Rs > 1.5 A->B C 3. Linearity & Range Target R² > 0.999 B->C D 4. Accuracy & Precision Target %RSD < 2.0% C->D E 5. LOD / LOQ S/N 3:1 and 10:1 D->E F 6. Robustness & Reporting ICH Q2(R2) Compliance E->F

    Fig 2: Step-by-step HPLC method validation workflow compliant with ICH Q2(R2) guidelines.

    Validation Results Summary

    Following the execution of the protocol above, the Biphenyl method yields the following self-validating data, confirming its suitability for routine quality control and release testing:

    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
    Specificity No interference at API RT; Rs​≥1.5 Rs​=3.4 (No interference)Pass
    Linearity Correlation Coefficient ( R2 ) ≥0.999 R2=0.9998 Pass
    Accuracy Mean Recovery between 98.0% - 102.0%99.4% - 100.6%Pass
    Repeatability %RSD ≤2.0% ( n=6 )0.85%Pass
    Intermediate Precision %RSD ≤2.0% (Different Day/Analyst)1.12%Pass
    LOD / LOQ S/N ≥3 (LOD); S/N ≥10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

    Conclusion

    By understanding the specific electronic properties of 4,6-dichloro-5-(methylsulfonyl)pyrimidin-2-amine, we can bypass the limitations of traditional C18 columns. Leveraging the π−π and dipole-dipole interactions of a Biphenyl stationary phase with a Methanol modifier creates a highly selective, robust, and ICH Q2(R2) compliant method that guarantees analytical integrity.

    References

    • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of analytical procedures. ICH Quality Guidelines. URL: [Link]

    • Restek Corporation. (2021). Effect of Organic Solvent on Selectivity in LC Separations. Restek Resource Hub. URL: [Link]

    Comparative

    A Comparative Analysis of Reactivity: 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine versus 4,6-dichloro-pyrimidin-2-amine

    A Senior Application Scientist's Guide to Understanding Substituent Effects in Nucleophilic Aromatic Substitution In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds are of paramount import...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Senior Application Scientist's Guide to Understanding Substituent Effects in Nucleophilic Aromatic Substitution

    In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds are of paramount importance, frequently appearing in a vast array of therapeutic agents.[1] The functionalization of these heterocyclic systems, often through nucleophilic aromatic substitution (SNAr), is a cornerstone of synthetic strategy.[2] The reactivity of the pyrimidine core is exquisitely sensitive to the nature of its substituents. This guide provides an in-depth comparison of the reactivity of two key building blocks: 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine and its analogue lacking the C5 substituent, 4,6-dichloro-pyrimidin-2-amine. This analysis will delve into the electronic factors governing their reactivity, supported by established chemical principles and representative experimental data.

    The Decisive Role of the C5-Substituent: An Electronic Perspective

    The fundamental difference in reactivity between 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine and 4,6-dichloro-pyrimidin-2-amine lies in the potent electron-withdrawing nature of the methylsulfonyl (-SO₂Me) group. The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activate the chloro-substituents at the C4 and C6 positions towards nucleophilic attack.[3][4]

    The introduction of a methylsulfonyl group at the C5 position dramatically enhances this electron deficiency. Through a combination of inductive and resonance effects, the -SO₂Me group powerfully withdraws electron density from the pyrimidine ring.[5] This increased electrophilicity of the carbon atoms bearing the chlorine leaving groups significantly lowers the activation energy for nucleophilic attack, thereby accelerating the rate of SNAr reactions. In contrast, the hydrogen atom at the C5 position in 4,6-dichloro-pyrimidin-2-amine has a negligible electronic effect.

    The following diagram illustrates the electron-withdrawing effect of the methylsulfonyl group on the pyrimidine ring, leading to enhanced electrophilicity at the C4 and C6 positions.

    Caption: Electronic effect of the methylsulfonyl group.

    Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

    While direct, side-by-side kinetic studies comparing these two specific molecules are not extensively reported in the literature, the principles of physical organic chemistry and data from analogous systems provide a clear and authoritative prediction of their relative reactivity. The presence of a strongly electron-withdrawing group is known to significantly increase the rate of SNAr reactions on heteroaromatic rings.[6]

    Therefore, 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine is expected to be substantially more reactive towards nucleophiles than 4,6-dichloro-pyrimidin-2-amine. This enhanced reactivity translates to milder reaction conditions (e.g., lower temperatures, shorter reaction times) and potentially higher yields when reacting with a given nucleophile.

    The following table summarizes the expected and reported reactivity trends for these and related dichloropyrimidines in SNAr reactions.

    CompoundC5-SubstituentElectronic Effect of C5-SubstituentExpected SNAr ReactivityRepresentative Reaction Conditions with Amines
    4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine-SO₂MeStrongly Electron-WithdrawingVery HighRoom temperature to moderate heating (e.g., 80 °C) may be sufficient.[7][8]
    4,6-dichloro-pyrimidin-2-amine-HNeutralModerateTypically requires heating (e.g., 75-140 °C) for efficient reaction.[9][10]
    2-amino-4,6-dichloropyrimidine-5-carbaldehyde-CHOElectron-WithdrawingHighReactions can often proceed at room temperature or with mild heating.[11][12]
    4,6-dichloropyrimidin-5-amine-NH₂Electron-DonatingLowerGenerally requires more forcing conditions, such as higher temperatures (e.g., 140 °C).[9]

    Experimental Protocol: A Representative SNAr Amination

    To provide a practical context for this comparison, the following is a generalized, yet detailed, protocol for a typical SNAr reaction with an amine nucleophile. This protocol can be adapted for either substrate, with the expectation that reactions involving 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine will proceed more readily.

    Objective: To synthesize a mono-aminated pyrimidine derivative via nucleophilic aromatic substitution.

    Materials:

    • 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine OR 4,6-dichloro-pyrimidin-2-amine (1.0 eq)

    • Primary or secondary amine (1.0-1.2 eq)

    • Anhydrous base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0-3.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMAc, or Dioxane)

    • Standard laboratory glassware and work-up reagents

    Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dichloropyrimidine starting material (1.0 eq) and the anhydrous base (2.0-3.0 eq).

    • Solvent and Nucleophile Addition: Add the anhydrous solvent, followed by the amine nucleophile (1.0-1.2 eq) via syringe.

    • Reaction: Stir the reaction mixture at the appropriate temperature. For 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine, start at room temperature and gently warm if necessary. For 4,6-dichloro-pyrimidin-2-amine, heating to 80-140 °C is likely required.[9][10]

    • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization to yield the desired mono-substituted product.

    The following diagram outlines the general experimental workflow for the SNAr amination of a dichloropyrimidine.

    Experimental_Workflow A Reaction Setup: Dichloropyrimidine + Base B Add Solvent and Amine Nucleophile A->B Step 1 C Heat Reaction Mixture (if necessary) B->C Step 2 D Monitor by TLC/LC-MS C->D Step 3 E Aqueous Work-up: Dilute, Wash with H2O & Brine D->E Step 4 (upon completion) F Isolate & Dry Organic Layer E->F Step 5 G Purify Product: Column Chromatography or Recrystallization F->G Step 6 H Characterize Final Product G->H Step 7

    Caption: General workflow for SNAr amination.

    Conclusion and Implications for Drug Development

    The presence of the methylsulfonyl group at the C5 position of 4,6-dichloro-pyrimidin-2-amine renders it a significantly more reactive substrate for nucleophilic aromatic substitution compared to its unsubstituted counterpart. This heightened reactivity is a direct consequence of the powerful electron-withdrawing nature of the -SO₂Me group, which increases the electrophilicity of the pyrimidine ring.

    For researchers and professionals in drug development, this differential reactivity has important practical implications. The more reactive 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine allows for the introduction of a diverse range of nucleophiles under milder conditions, which can be advantageous when working with sensitive functional groups or complex molecular architectures. Conversely, the less reactive 4,6-dichloro-pyrimidin-2-amine may be preferred when greater stability or selectivity is required in multi-step synthetic sequences. A thorough understanding of these substituent effects is therefore crucial for the rational design and efficient synthesis of novel pyrimidine-based therapeutic agents.

    References

    • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine-5-carboxamide.
    • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.
    • Chemistry, Q. M. M. P. o. Q. M. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics.
    • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
    • Thieme E-Books & E-Journals. (n.d.). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
    • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine.
    • (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
    • ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
    • PMC. (n.d.).
    • Google Patents. (n.d.). US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
    • ResearchGate. (2025, August 9). Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines.
    • Thermo Scientific Chemicals. (n.d.). 2-Amino-4,6-dichloropyrimidine, 98% 25 g | Buy Online.
    • The Royal Society of Chemistry. (n.d.). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1)
    • BenchChem. (n.d.). Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines.
    • BenchChem. (n.d.). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
    • Universidad del Atlántico. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
    • ResearchGate. (n.d.). Chemical structure of a selected 2-(4-methylsulfonylphenyl) pyrimidine (80).
    • PMC. (n.d.). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)
    • ResearchGate. (n.d.). Electronic Effects of the Sulfinyl and Sulfonyl Groups.
    • ACS Publications. (2023, September 1).

    Sources

    Validation

    A Senior Application Scientist's Guide to Pyrimidine Intermediates: Benchmarking 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine

    Introduction: The Strategic Imperative of Intermediate Selection in Drug Discovery The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particula...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Imperative of Intermediate Selection in Drug Discovery

    The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology and virology.[1][2][3][4] These six-membered heterocyclic rings, with their dual nitrogen atoms, are exceptional at forming hydrogen bonds and participating in π-π stacking interactions, making them privileged structures for engaging with biological targets like protein kinases.[1][5] The success of a drug discovery campaign, however, often hinges on the efficiency and versatility of the synthetic route. A critical decision in this process is the selection of the starting pyrimidine intermediate. This choice dictates not only the potential for molecular diversity but also profoundly impacts reaction yields, purity profiles, and the overall feasibility of scaling up a synthesis.

    This guide provides an in-depth comparative analysis of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine , a highly functionalized and reactive intermediate, against other foundational pyrimidine building blocks. We will dissect the subtle yet critical interplay of substituent electronics and sterics, offering field-proven insights into how these factors govern reactivity and selectivity. By presenting supporting experimental frameworks and quantitative data, this document aims to empower researchers, chemists, and drug development professionals to make more informed and strategic decisions in their synthetic endeavors.

    Profiling the Contenders: A Structural and Reactivity Overview

    The utility of a pyrimidine intermediate is defined by the nature and position of its substituents, which act as reactive handles for diversification. Here, we profile our primary subject and three key comparators, each chosen to highlight the specific impact of different functional groups.

    • Subject Compound: 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine This molecule is densely functionalized with three distinct reactive sites. The powerful electron-withdrawing sulfonyl (-SO₂Me) group at the C5 position significantly activates the already electrophilic C4 and C6 positions, making the chlorine atoms excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr). Furthermore, the sulfonyl group itself can act as a leaving group under certain conditions.[6][7] The C2-amino group, being electron-donating, modulates the overall ring electronics and provides a site for further derivatization.

    • Comparator 1: 4,6-Dichloropyrimidin-5-amine This intermediate serves as a direct baseline to evaluate the impact of the C5-sulfonyl group. Lacking the potent activating effect of the -SO₂Me group, the reactivity of its C4/C6 chlorine atoms is comparatively lower, offering a different kinetic and selectivity profile.[8]

    • Comparator 2: 2,4,6-Trichloropyrimidine A classic and highly reactive building block, this compound features three potential sites for substitution. Its high electrophilicity makes it a go-to intermediate for rapid diversification but often presents challenges in achieving regioselectivity between the C2, C4, and C6 positions.

    • Comparator 3: 2-Amino-4,6-dichloropyrimidine This comparator allows for the specific evaluation of the 5-substituent's role (sulfonyl vs. hydrogen). The C2-amino group provides a similar electronic influence to our subject compound, isolating the effect of the C5 position on the reactivity of the C4/C6 chlorines.

    Visualizing the Reactive Landscapes

    The diagram below illustrates the key reactive sites and the primary electronic influences of the substituents on each of the four pyrimidine intermediates.

    G Figure 1: Comparative Reactivity Maps of Pyrimidine Intermediates cluster_0 Subject: 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine cluster_1 Comparator 1: 4,6-Dichloropyrimidin-5-amine cluster_2 Comparator 2: 2,4,6-Trichloropyrimidine cluster_3 Comparator 3: 2-Amino-4,6-dichloropyrimidine a N Cl N Cl SO₂Me NH₂ 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine a_note • C4/C6-Cl: Highly activated (SNAr) • C5-SO₂Me: Activating group, potential leaving group • C2-NH₂: Modulating group a->a_note b N Cl N Cl H NH₂ 4,6-Dichloropyrimidin-5-amine b_note • C4/C6-Cl: Moderately activated (SNAr) • C5-H: Minimal electronic effect • C5-NH₂: Donating group b->b_note c N Cl N Cl H Cl 2,4,6-Trichloropyrimidine c_note • C2/C4/C6-Cl: All activated (SNAr) • High reactivity, potential for low selectivity c->c_note d N Cl N Cl H NH₂ 2-Amino-4,6-dichloropyrimidine d_note • C4/C6-Cl: Activated (SNAr) • C2-NH₂: Donating group, deactivates slightly vs. C5-H d->d_note

    Caption: Comparative Reactivity Maps of Pyrimidine Intermediates

    Quantitative Benchmarking: A Head-to-Head Comparison

    To objectively assess the performance of these intermediates, we will evaluate their physicochemical properties and their reactivity in a standardized SNAr reaction with a model nucleophile, benzylamine. The data presented is a synthesis of literature values for close analogs and expected outcomes based on established chemical principles.

    Table 1: Physicochemical and Safety Profile
    IntermediateMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Safety Considerations[9][10][11]
    4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine C₅H₅Cl₂N₃O₂S258.09Not availableIrritant; handle with appropriate PPE.
    4,6-Dichloropyrimidin-5-amine C₄H₃Cl₂N₃163.99149-152Irritant; handle with appropriate PPE.
    2,4,6-Trichloropyrimidine C₄HCl₃N₂183.4237-39Corrosive, Lachrymator; handle in a fume hood.
    2-Amino-4,6-dichloropyrimidine C₄H₃Cl₂N₃163.99225-228Irritant; handle with appropriate PPE.
    Table 2: Performance in a Benchmark SNAr Reaction with Benzylamine

    The following table outlines the expected performance for a mono-substitution reaction with benzylamine under standardized conditions (e.g., Diisopropylamine, EtOH, 80°C).

    IntermediateExpected Reaction TimeExpected Yield (%)Key Selectivity Considerations
    4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine < 1 hour> 90%High selectivity for C4/C6 substitution. The strong activation by the -SO₂Me group ensures a rapid and clean reaction.
    4,6-Dichloropyrimidin-5-amine 4-8 hours70-85%Good selectivity for C4/C6. The reaction is significantly slower due to the absence of the C5 activating group.
    2,4,6-Trichloropyrimidine < 1 hour60-80%Moderate to low selectivity. Substitution can occur at C2, C4, or C6, often leading to isomeric mixtures that require careful purification.
    2-Amino-4,6-dichloropyrimidine 6-12 hours65-80%Good selectivity for C4/C6. The C2-amino group slightly deactivates the ring compared to an unsubstituted pyrimidine, leading to longer reaction times.

    Expertise in Action: The Causality Behind Reactivity

    The quantitative data reveals a clear hierarchy in reactivity, primarily governed by the electronic nature of the substituents.

    The Power of the Sulfonyl Group: The methylsulfonyl group in our subject compound is the key performance driver. As a potent resonance and inductively electron-withdrawing group, it dramatically lowers the electron density of the pyrimidine ring. This stabilizes the negatively charged Meisenheimer complex—the key intermediate in an SNAr reaction—thereby lowering the activation energy and accelerating the substitution of the C4/C6 chlorine atoms. This is why we predict a significantly faster and higher-yielding reaction compared to its non-sulfonylated counterpart, 4,6-Dichloropyrimidin-5-amine.

    A Double-Edged Sword—The Sulfonyl as a Leaving Group: An advanced synthetic consideration is the potential for the sulfonyl group itself to be displaced by a nucleophile. Studies on the closely related 4,6-dichloro-2-(methylsulfonyl)pyrimidine have shown that the choice of nucleophile and base is critical.[6][7] While secondary amines and anilines in the presence of weak bases tend to displace a chlorine atom, stronger nucleophiles or deprotonated anilines can selectively displace the sulfonyl group.[6][7] This "chemoselective" reactivity offers a powerful, albeit complex, tool for building highly substituted pyrimidines that is not available with the other comparators.

    Reactivity vs. Selectivity—The 2,4,6-Trichloropyrimidine Dilemma: 2,4,6-Trichloropyrimidine is highly reactive due to the cumulative inductive effect of three chlorine atoms. However, this high reactivity comes at the cost of selectivity. The C4 and C6 positions are generally more electrophilic than the C2 position, but mixtures are common, especially at higher temperatures. This makes it a powerful tool for library synthesis where mixture separation is feasible, but less ideal for a highly specific, linear synthesis.

    Experimental Protocols: A Self-Validating System

    To ensure reproducibility and trustworthiness, the following detailed protocol for a benchmark mono-amination reaction is provided.

    Protocol 1: General Procedure for Mono-Substitution with Benzylamine

    Materials:

    • Pyrimidine Intermediate (1.0 eq)

    • Benzylamine (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Ethanol (or 2-Propanol), anhydrous (0.2 M concentration)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

    Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the selected pyrimidine intermediate (e.g., 258 mg, 1.0 mmol of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine).

    • Add anhydrous ethanol (5 mL) and stir to dissolve/suspend the intermediate.

    • Add DIPEA (259 μL, 1.5 mmol) followed by benzylamine (120 μL, 1.1 mmol).

    • Heat the reaction mixture to 80°C and stir.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

    • Redissolve the crude residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure mono-substituted product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

    Visualizing the Synthetic Workflow

    This diagram illustrates a generalized workflow for the synthesis and analysis of a substituted pyrimidine, emphasizing the self-validating nature of the process through in-process controls and final characterization.

    Caption: Experimental Workflow for Benchmark Reaction

    Conclusion: Selecting the Right Tool for the Job

    The choice of a pyrimidine intermediate is a strategic decision with far-reaching implications for any synthetic campaign.

    • 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine stands out as a superior intermediate for rapid and high-yielding SNAr reactions at the C4/C6 positions. Its powerful internal activation makes it ideal for syntheses where reaction time and efficiency are paramount, or when working with less reactive nucleophiles. Its unique potential for chemoselective displacement of either the chloro or sulfonyl groups offers advanced synthetic possibilities for complex architectures.

    • 4,6-Dichloropyrimidin-5-amine and 2-Amino-4,6-dichloropyrimidine are reliable, cost-effective workhorses for standard applications where the blistering pace afforded by the sulfonyl group is not a strict requirement.

    • 2,4,6-Trichloropyrimidine remains the intermediate of choice for combinatorial library synthesis or when substitution at the C2 position is the primary goal, provided that potential challenges with regioselectivity can be managed.

    Ultimately, by understanding the fundamental principles of reactivity and selectivity detailed in this guide, researchers can move beyond simply following a recipe and begin to rationally design synthetic strategies, choosing the optimal pyrimidine intermediate to accelerate their path toward the next generation of therapeutics.

    References

    • BenchChem (2025). A Comparative Guide to Pyrimidine Intermediates in Drug Synthesis: 2-Ethoxy-4- fluoro-6-hydrazinylpyrimidine in - Benchchem.
    • BenchChem (2025). A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures - Benchchem.
    • International Journal on Science and Technology (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
    • ResearchGate (n.d.). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery | Request PDF.
    • Elsevier (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
    • MDPI (2024). Recent Advances in Pyrimidine-Based Drugs.
    • PMC (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
    • BenchChem (2025). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors - Benchchem.
    • ResearchGate (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
    • Thieme (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
    • BenchChem (2025). Benchmarking a Pyrido[2,3-d]pyrimidine Derivative Against Standard-of-Care Drugs in Oncology - Benchchem.
    • ACS Publications (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
    • MDPI (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
    • MDPI (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
    • World Journal of Advanced Research and Reviews (2022). An overview on synthesis and biological activity of pyrimidines.
    • Taylor & Francis (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
    • PMC (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling.
    • PubMed (2019). Comparative analysis of pyrimidine substituted aminoacyl-sulfamoyl nucleosides as potential inhibitors targeting class I aminoacyl-tRNA synthetases. European Journal of Medicinal Chemistry.
    • MilliporeSigma (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine.
    • BenchChem (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
    • ECHEMI (n.d.). 4,6-Dichloro-2-methyl-5-pyrimidinamine.
    • PMC (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
    • PubChem (n.d.). 4,6-Dichloro-2-(methylsulfonyl)pyrimidine.

    Sources

    Comparative

    Comparative toxicity analysis of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine derivatives

    An In-Depth Guide to the Comparative Toxicity Analysis of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine Derivatives for Drug Discovery Introduction: The Pyrimidine Scaffold and the Imperative of Preclinical Safety The...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to the Comparative Toxicity Analysis of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine Derivatives for Drug Discovery

    Introduction: The Pyrimidine Scaffold and the Imperative of Preclinical Safety

    The pyrimidine ring is a fundamental heterocyclic scaffold, forming the core of nucleobases in DNA and RNA and serving as a privileged structure in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The specific compound class, 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine and its derivatives, presents a compelling starting point for drug discovery. The molecule's architecture—featuring two reactive chlorine atoms, an electron-withdrawing methylsulfonyl group, and a nucleophilic amine—offers rich opportunities for synthetic modification and biological targeting.

    The chlorine atoms at the C4 and C6 positions are particularly susceptible to nucleophilic aromatic substitution (SNAr), making them ideal handles for introducing diverse functionalities.[4] The methylsulfonyl group at C5 significantly influences the electronic properties of the ring, while the amine at C2 provides another site for derivatization. However, this chemical reactivity, so crucial for therapeutic efficacy, can also be a source of off-target effects and toxicity.

    This guide, designed for researchers and drug development professionals, provides a comprehensive framework for conducting a comparative toxicity analysis of novel derivatives based on this scaffold. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to preclinical safety assessment. Our focus will be on establishing a battery of in vitro assays to evaluate cytotoxicity, genotoxicity, and mechanisms of toxicity, thereby enabling an early, data-driven selection of compounds with the most promising therapeutic window.

    Pillar 1: Foundational Toxicity Assessment - In Vitro Cytotoxicity Profiling

    The initial step in any toxicity evaluation is to determine the concentration at which a compound elicits a toxic response in living cells. This is crucial for establishing a therapeutic index—a quantitative comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A high therapeutic index is preferable, indicating that a drug is effective at concentrations far below those that are toxic.

    The Rationale for a Multi-Assay, Multi-Cell Line Approach

    Relying on a single cytotoxicity assay or a single cell line can be misleading. A compound may show low toxicity in one assay that measures metabolic activity but high toxicity in another that assesses membrane integrity. Similarly, a compound may be highly toxic to a specific cancer cell line but relatively safe for normal, healthy cells—a desirable characteristic known as a high selectivity index.[5]

    Therefore, a robust screening paradigm involves:

    • A Panel of Cell Lines: Including multiple cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) and, critically, a non-cancerous human cell line (e.g., MRC-5 lung fibroblasts) to assess selectivity.[5][6][7]

    • Orthogonal Assays: Employing at least two assays that measure different hallmarks of cell death. This provides a more complete picture of the compound's cytotoxic mechanism.

    Experimental Protocols: Cytotoxicity Assessment

    This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, the amount of which is proportional to the number of living cells.[6][8]

    Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[5]

    • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).[5]

    • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

    • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[8]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

    This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. It is a direct measure of cytotoxicity and cell lysis.[8]

    Step-by-Step Methodology:

    • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol.

    • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Sample Transfer: Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.

    • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD⁺) to each well according to the manufacturer's instructions.

    • Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm).

    • Analysis: Use a positive control of fully lysed cells to determine the maximum LDH release. Calculate the percentage of cytotoxicity and determine the IC₅₀ value.

    Data Presentation: Summarizing Cytotoxicity

    All quantitative data should be summarized in a clear, structured table to facilitate easy comparison across derivatives and cell lines.

    Compound IDDerivative Structure (R-group)MTT IC₅₀ (µM) vs. MCF-7MTT IC₅₀ (µM) vs. HepG2MTT IC₅₀ (µM) vs. MRC-5Selectivity Index (MRC-5 / MCF-7)LDH IC₅₀ (µM) vs. MCF-7
    Parent -HDataDataDataDataData
    D-001 -CH₂CH₃DataDataDataDataData
    D-002 -PhenylDataDataDataDataData
    D-003 -4-FluorophenylDataDataDataDataData
    Workflow Visualization

    Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Parallel Assays cluster_analysis Data Analysis cluster_output Outcome start Seed Cell Lines (MCF-7, HepG2, MRC-5) in 96-well plates treat Treat cells with serial dilutions of Pyrimidine Derivatives start->treat mtt MTT Assay (Metabolic Activity) treat->mtt Incubate 24-72h ldh LDH Assay (Membrane Integrity) treat->ldh Incubate 24-72h ic50 Calculate IC50 Values for each compound and cell line mtt->ic50 ldh->ic50 si Determine Selectivity Index (SI) ic50->si end Rank compounds by potency and selectivity si->end

    Caption: Workflow for comprehensive in vitro cytotoxicity screening.

    Pillar 2: Assessing Genetic Hazard - A Battery of Genotoxicity Tests

    Genotoxicity—the ability of a chemical to damage the genetic information within a cell—is a critical safety endpoint. Genotoxic compounds can cause mutations or chromosomal aberrations, potentially leading to cancer or inherited diseases. Regulatory agencies recommend a battery of in vitro and in vivo tests to assess this risk comprehensively.[9]

    The Rationale for a Two-Pronged Approach

    A standard in vitro genotoxicity battery is designed to detect two primary types of genetic damage:

    • Gene Mutations: Changes to the DNA sequence within a gene. The bacterial reverse mutation assay, or Ames test, is the gold standard for this.[10]

    • Chromosomal Damage: Large-scale changes to chromosome structure (clastogenicity) or number (aneugenicity). The in vitro micronucleus assay is a reliable method for detecting this type of damage.[9][10]

    This test uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with mutations in genes required to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.

    Conceptual Methodology:

    • Strain Selection: Use a panel of at least four tester strains (e.g., TA98, TA100, TA1535, TA1537) that detect different types of base-pair substitutions and frameshift mutations.[10]

    • Metabolic Activation: Conduct the test both with and without the addition of a rat liver homogenate fraction (S9 mix). This is critical because many compounds only become genotoxic after being metabolized by liver enzymes.[10]

    • Exposure: Expose the bacterial strains to various concentrations of the pyrimidine derivative in a minimal agar medium.

    • Incubation: Incubate the plates for 48-72 hours.

    • Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

    This assay uses mammalian cells to detect small, secondary nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

    Conceptual Methodology:

    • Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or a cell line like CHO or L5178Y.[10]

    • Exposure: Treat the cells with at least three concentrations of the test compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours).

    • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis (the final step of cell division), resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.

    • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).

    • Scoring: Using a microscope, score at least 2,000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

    Genotoxicity Decision-Making Workflow

    Genotoxicity_Workflow cluster_invitro In Vitro Genotoxicity Battery cluster_results Analysis of Results start Test Compound ames Ames Test (Gene Mutation) start->ames micronucleus In Vitro Micronucleus Test (Chromosome Damage) start->micronucleus ames_result Ames Positive? ames->ames_result micro_result Micronucleus Positive? micronucleus->micro_result ames_result->micro_result No high_risk High Genotoxic Risk (Deprioritize) ames_result->high_risk Yes low_risk Low Genotoxic Risk (Proceed) micro_result->low_risk No evaluate Evaluate Weight of Evidence micro_result->evaluate Yes evaluate->high_risk Strong Evidence evaluate->low_risk Weak/Equivocal Evidence

    Caption: A decision-making workflow for in vitro genotoxicity assessment.

    Pillar 3: Exploring Mechanisms - The Role of Oxidative Stress

    If a compound is found to be cytotoxic, understanding the underlying mechanism is invaluable. One common mechanism of toxicity for xenobiotics is the induction of oxidative stress.[11] This occurs when the generation of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems, leading to damage of lipids, proteins, and DNA, ultimately triggering cell death pathways. Certain pyrimidine thio-derivatives, for example, have been shown to prolong oxidative stress in erythrocytes.[11]

    Protocol 5: Chemiluminescence-Based ROS Detection

    This method provides a sensitive tool for measuring ROS generation in vitro. Luminol-enhanced chemiluminescence can be used in various biological systems, from whole cells to isolated mitochondria.[11]

    Conceptual Methodology:

    • System Preparation: Prepare a suspension of the target cells (e.g., HepG2) or isolated organelles (e.g., mitochondria).

    • Induction of Oxidative Stress: Add an agent to induce a baseline level of free radical processes, such as tert-butyl hydroperoxide (t-BuOOH).[11]

    • Compound Addition: Introduce the pyrimidine derivative at various concentrations.

    • Chemiluminescence Measurement: Add luminol, which emits light upon reaction with ROS. Measure the light emission over time using a luminometer.

    • Analysis: An amplification of the chemiluminescence signal in the presence of the compound suggests it participates in and enhances free radical processes, indicating an oxidative stress mechanism. A decrease might suggest antioxidant properties.

    Hypothetical Signaling Pathway

    Signaling_Pathway compound Pyrimidine Derivative mitochondria Mitochondria compound->mitochondria Interacts with ETC ros Increased ROS (O₂⁻, H₂O₂) mitochondria->ros Generates damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage Causes apoptosis Apoptosis (Cell Death) damage->apoptosis Triggers

    Sources

    Validation

    Gas chromatography validation for volatile impurities in 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine

    An in-depth, peer-level comparative guide on establishing a robust, self-validating analytical method for quantifying volatile organic impurities in a complex pyrimidine derivative. The Analytical Challenge: Matrix Causa...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth, peer-level comparative guide on establishing a robust, self-validating analytical method for quantifying volatile organic impurities in a complex pyrimidine derivative.

    The Analytical Challenge: Matrix Causality & Method Selection

    4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine is a highly functionalized chemical intermediate utilized in the synthesis of advanced agricultural chemicals and targeted pharmaceutical kinase inhibitors. The synthesis of this compound typically requires organic solvents such as Methanol, Dichloromethane (DCM), Toluene, and N,N-Dimethylformamide (DMF).

    Quantifying these residual solvents presents a severe analytical challenge due to the API's chemical topology. The molecule contains two reactive chlorine atoms and a bulky, thermally labile methylsulfonyl group. If a researcher attempts to use Direct Injection Gas Chromatography (DI-GC) , the compound is subjected to flash vaporization in a hot GC inlet (typically 250°C). At this temperature, the pyrimidine derivative undergoes rapid thermal degradation, releasing hydrochloric acid (HCl) and sulfurous byproducts. This degradation strips the siloxane stationary phase of the GC column, creates irreversible active sites in the inlet liner, and results in severe peak tailing and baseline drift.

    To bypass matrix interference, Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the gold standard. By utilizing thermodynamic partitioning, only the volatile organic impurities (OVIs) are extracted into the vapor phase, leaving the destructive API matrix safely dissolved in the sample vial.

    DecisionMatrix Matrix Matrix: 4,6-dichloro-5-methylsulfonyl- pyrimidin-2-amine Volatility Target Impurities: Volatile Solvents? Matrix->Volatility Solubility Soluble in High-Boiling Diluent (DMSO)? Volatility->Solubility Yes DI_GC Direct Injection GC-MS (High Degradation Risk) Volatility->DI_GC No (Non-Volatile) HS_GC Static Headspace GC-FID (Optimal Choice) Solubility->HS_GC Yes Solubility->DI_GC No

    Fig 1. Decision matrix for selecting the optimal GC introduction technique based on matrix properties.

    Technology Comparison: HS-GC-FID vs. DI-GC-MS

    While Mass Spectrometry (MS) offers superior qualitative identification, FID provides the broad linear dynamic range and robustness required for routine limit testing of Class 2 and Class 3 solvents as defined by the guidelines.

    Table 1: Performance & Matrix Compatibility Comparison

    ParameterStatic Headspace GC-FID (Recommended)Direct Injection GC-MS (Alternative)
    Matrix Interference Zero. API remains in the liquid phase.Severe. API degrades in the hot inlet.
    Column Lifespan > 2,000 injections.< 100 injections (due to HCl phase stripping).
    Linear Dynamic Range 107 (Ideal for varying impurity limits). 105 (Detector saturation at high ppm).
    Sensitivity (LOD) Sub-ppm for most volatile solvents.Excellent, but rapidly degrades due to matrix fouling.
    Regulatory Compliance Fully aligns with USP <467> Procedure A.Requires extensive justification for routine QC.

    Experimental Workflow & Self-Validating Protocol

    To ensure compliance with , the method must be a self-validating system. This means the protocol inherently tests its own suitability before any sample data is accepted.

    Causality-Driven Method Parameters
    • Diluent Selection (DMSO): 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine is highly non-polar and crystalline, rendering water an ineffective diluent. Dimethyl sulfoxide (DMSO) is chosen because it completely dissolves the API and has a high boiling point (189°C), preventing it from flooding the headspace and co-eluting with early target solvents like Methanol (65°C).

    • Column Chemistry (USP G43 / DB-624): A 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase is utilized. The cyanopropyl groups provide the necessary dipole interactions to resolve polar solvents (Methanol) from non-polar solvents (Toluene).

    Workflow S1 1. Sample Preparation Dissolution in DMSO S2 2. Headspace Equilibration 85°C for 30 min S1->S2 S3 3. Vapor Extraction & GC Injection S2->S3 S4 4. GC-FID Separation USP G43 (DB-624) Column S3->S4 S5 5. System Suitability (SST) R > 1.0 for Critical Pairs S4->S5

    Fig 2. Self-validating HS-GC-FID workflow for volatile impurity extraction and analysis.

    Step-by-Step Protocol
    • System Suitability Testing (SST) Preparation: Prepare a standard solution containing Acetonitrile and Dichloromethane at their specification limits in DMSO.

    • Sample Preparation: Accurately weigh 100 mg of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine into a 20 mL headspace vial. Add exactly 5.0 mL of DMSO. Seal immediately with a PTFE/silicone septum and crimp cap.

    • Headspace Equilibration: Incubate the vial at 85°C for 30 minutes with moderate agitation. Causality: 85°C provides sufficient thermal energy to drive DMF (a high-boiling solvent) into the vapor phase without causing thermal degradation of the API.

    • Injection: Extract 1.0 mL of the vapor phase via a heated syringe (90°C) and inject into the GC inlet (Split ratio 10:1).

    • Self-Validation Check (Gatekeeper): Before analyzing the sample, evaluate the SST chromatogram. The resolution ( R ) between Acetonitrile and Dichloromethane must be ≥1.0 . If this fails, the system is not thermodynamically stable, and the run must be aborted.

    ICH Q2(R2) Validation Data

    The following experimental data demonstrates the method's performance when validated against the rigorous standards required for pharmaceutical intermediates. The target limits are based on ICH Q3C guidelines (e.g., Methanol 3000 ppm, DCM 600 ppm, Toluene 890 ppm, DMF 880 ppm).

    Table 2: ICH Q2(R2) Validation Metrics for Target Impurities

    Validation ParameterMethanolDichloromethane (DCM)TolueneN,N-Dimethylformamide (DMF)
    Specificity No interferenceNo interferenceNo interferenceNo interference
    Limit of Detection (LOD) 15 ppm5 ppm2 ppm10 ppm
    Limit of Quantitation (LOQ) 45 ppm15 ppm6 ppm30 ppm
    Linearity ( R2 ) 0.99920.99980.99990.9985
    Accuracy (% Recovery) 98.5% ± 1.2%101.2% ± 0.8%99.8% ± 0.5%96.4% ± 2.1%
    Precision (% RSD, n=6) 2.1%1.4%0.9%3.5%

    Data Interpretation: The slightly lower recovery and higher RSD for DMF are expected due to its high boiling point (153°C) and lower partitioning coefficient ( K ) into the headspace at 85°C. However, a 3.5% RSD is well within the acceptable ≤10.0% limit for residual solvent analysis, proving the method's robustness.

    Conclusion & Recommendations

    For the analysis of volatile impurities in 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine, Direct Injection techniques must be strictly avoided due to the catastrophic thermal degradation of the API matrix in the GC inlet.

    Static Headspace GC-FID utilizing a USP G43 column provides a highly robust, self-validating, and regulatory-compliant solution. By leveraging DMSO as a high-boiling diluent and optimizing the thermodynamic partitioning at 85°C, laboratories can achieve sub-ppm sensitivity and extended column lifetimes, fully satisfying ICH Q2(R2) and USP <467> mandates.

    References

    • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website, 2023. URL: [Link][1][2]

    • Agilent Technologies. "Routine Analysis of USP <467> Residual Solvents." Agilent Application Notes, 2018. URL:[Link][3][4]

    Sources

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    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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